Arphamenine B hemisulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H50N8O12S |
|---|---|
Molecular Weight |
770.9 g/mol |
IUPAC Name |
bis((2R,5S)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid);sulfuric acid |
InChI |
InChI=1S/2C16H24N4O4.H2O4S/c2*17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h2*3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t2*11-,13+;/m11./s1 |
InChI Key |
AUNSMFLBHPILAD-VICAHNFPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Unveiling of Arphamenine B Hemisulfate: A Technical Guide to its Mechanism of Action
For Immediate Release
[City, State] – December 7, 2025 – In a significant advancement for researchers and drug development professionals, a comprehensive technical guide detailing the mechanism of action of Arphamenine B hemisulfate has been compiled. This document provides an in-depth analysis of its inhibitory effects on aminopeptidase (B13392206) B, offering critical data and experimental insights for the scientific community.
Arphamenine B, a naturally occurring compound, has been identified as a potent and specific inhibitor of aminopeptidase B, a zinc-dependent metalloprotease.[1][2] This enzyme plays a crucial role in the cleavage of N-terminal arginine and lysine (B10760008) residues from peptides, a process implicated in various physiological and pathological pathways.[1] This guide synthesizes the current understanding of Arphamenine B's interaction with its target, presenting quantitative inhibitory data, detailed experimental methodologies, and a proposed model of its impact on cellular signaling.
Core Mechanism: Inhibition of Aminopeptidase B
Studies on close analogs of Arphamenine B, such as certain ketomethylene dipeptide isosteres and reduced isosteres of bestatin (B1682670), reveal a potent, noncompetitive mode of inhibition.[1] This suggests that Arphamenine B may not directly compete with the substrate for binding at the active site but rather binds to an allosteric site or to the enzyme-substrate complex, thereby preventing the catalytic conversion of the substrate.
Quantitative Inhibitory Data
The following table summarizes the inhibitory constants for Arphamenine B analogs against aminopeptidase B. This data is crucial for understanding the potency and nature of inhibition.
| Inhibitor | Target Enzyme | Inhibition Type | Ki (nM) | Kis (nM) | Kii (nM) | Kid (nM) | IC50 (nM) |
| 5-Amino-2-benzyl-7-methyl-4-oxo-octanoic acid (Arphamenine B analog) | Aminopeptidase B | Not Specified | 170 | - | - | - | - |
| Reduced isostere of bestatin (Arphamenine analog) | Arginine Aminopeptidase | Unusual Noncompetitive | - | 66 | 10 | 17 | - |
| Ubenimex (Bestatin) | Aminopeptidase B | Not Specified | - | - | - | - | 160,000 |
Note: Ki represents the inhibition constant. Kis, Kii, and Kid are constants from the analysis of noncompetitive inhibition, where Kis is the inhibitor binding constant to the free enzyme, Kii is the inhibitor binding constant to the enzyme-substrate complex, and Kid is the dissociation constant for the inhibitor from the enzyme-substrate-inhibitor complex.
Experimental Protocols
The determination of the inhibitory characteristics of Arphamenine B and its analogs relies on robust enzymatic assays. A detailed methodology for a standard aminopeptidase B inhibition assay is provided below.
Aminopeptidase B Inhibition Assay
This protocol outlines a fluorogenic assay to determine the inhibitory potency of compounds against aminopeptidase B.
Materials:
-
Recombinant human aminopeptidase B
-
This compound or analog (test inhibitor)
-
Arg-7-amido-4-methylcoumarin (Arg-AMC) (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human aminopeptidase B to a final concentration of 0.2 ng/µL in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound or its analog in the assay buffer to achieve a range of desired concentrations.
-
Substrate Preparation: Prepare a 400 µM solution of Arg-AMC in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 25 µL of the assay buffer.
-
Add 25 µL of the diluted enzyme solution.
-
Add 25 µL of the serially diluted inhibitor solution (or buffer for control wells).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
-
Data Acquisition: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for at least 15 minutes, with readings taken every minute.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition and the inhibition constants (Ki, Kis, Kii, Kid), perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using Lineweaver-Burk plots (double reciprocal plots of 1/velocity versus 1/[substrate]) and replots of the slopes and y-intercepts versus the inhibitor concentration.[1]
-
Signaling Pathway Modulation
The inhibition of aminopeptidase B by this compound has significant implications for cellular signaling, primarily through its impact on the metabolism of bioactive peptides.
The Bradykinin (B550075) Signaling Pathway
A key substrate for aminopeptidase B is bradykinin, a potent vasodilator and inflammatory mediator.[3][4][5] By cleaving the N-terminal arginine residue, aminopeptidase B inactivates bradykinin.[3] Inhibition of aminopeptidase B by Arphamenine B is therefore hypothesized to lead to an accumulation of bradykinin, potentiating its downstream effects.
The potentiation of bradykinin signaling can lead to:
-
Vasodilation: Increased bradykinin levels can lead to the relaxation of smooth muscle cells in blood vessels, resulting in vasodilation and a decrease in blood pressure.
-
Increased Vascular Permeability: Bradykinin can increase the permeability of blood vessels, leading to edema.
-
Inflammation: Bradykinin is a key mediator of inflammation, and its increased levels can exacerbate inflammatory responses.
Relationship with Leukotriene A4 Hydrolase
Aminopeptidase B shares structural homology with leukotriene A4 (LTA4) hydrolase, a bifunctional enzyme that converts LTA4 to the pro-inflammatory mediator leukotriene B4 (LTB4) and also possesses aminopeptidase activity.[6] While Arphamenine B is a specific inhibitor of aminopeptidase B, its potential off-target effects on the aminopeptidase activity of LTA4 hydrolase warrant further investigation. Any such interaction could have implications for inflammatory processes regulated by leukotrienes.
Experimental Workflow for Assessing Arphamenine B's Effect on Bradykinin Signaling
To validate the proposed mechanism of action, a logical experimental workflow is essential.
Conclusion
This compound is a potent and specific inhibitor of aminopeptidase B. Its mechanism of action, characterized by a likely noncompetitive inhibition, leads to the potentiation of signaling pathways regulated by peptides with N-terminal arginine or lysine residues, most notably the bradykinin pathway. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of Arphamenine B and the development of novel drugs targeting aminopeptidase B. Further studies are warranted to elucidate the precise binding mode of Arphamenine B and to explore its full range of effects on cellular signaling networks.
References
- 1. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin-degrading enzymes: structure, function, distribution, and potential roles in cardiovascular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kallidin- and bradykinin-degrading pathways in human heart: degradation of kallidin by aminopeptidase M-like activity and bradykinin by neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aminer.org [aminer.org]
- 6. Site-directed mutagenesis of leukotriene A4 hydrolase: distinction of leukotriene A4 hydrolase and aminopeptidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Arphamenine B Hemisulfate from Chromobacterium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arphamenine B, a potent inhibitor of aminopeptidase (B13392206) B, is a secondary metabolite produced by the bacterium Chromobacterium violaceum. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Arphamenine B, with a specific focus on its hemisulfate salt. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.
Introduction
The search for novel enzyme inhibitors from microbial sources has been a cornerstone of drug discovery. Aminopeptidases, a class of exopeptidases, play crucial roles in various physiological processes, making them attractive therapeutic targets. In 1983, a team of researchers led by Hamao Umezawa reported the discovery of two novel aminopeptidase B inhibitors, Arphamenine A and B, from the culture broth of Chromobacterium violaceum strain BMG361-CF4.[1] These compounds were found to be potent inhibitors of aminopeptidase B, an enzyme involved in the processing of peptides and proteins. This guide focuses on Arphamenine B, a structural analogue of Arphamenine A, and consolidates the available technical information regarding its discovery and characterization, including its hemisulfate form.
Fermentation and Production
The production of Arphamenine B is achieved through the submerged fermentation of Chromobacterium violaceum. The following section details the fermentation protocol as derived from the original discovery literature.
Producing Organism and Culture Conditions
The producing organism is Chromobacterium violaceum strain BMG361-CF4. For optimal production of Arphamenine B, a specific fermentation medium and culture conditions are required.
Table 1: Fermentation Medium Composition
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Soybean Meal | 20.0 |
| NaCl | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| CuSO₄·5H₂O | 0.001 |
| ZnSO₄·7H₂O | 0.001 |
| MnCl₂·4H₂O | 0.001 |
| pH | 7.0 (before sterilization) |
Fermentation Protocol
-
Seed Culture: A loopful of Chromobacterium violaceum BMG361-CF4 from a slant culture is inoculated into a 100 mL flask containing 20 mL of the seed medium (same composition as the production medium). The flask is incubated on a rotary shaker at 28°C for 24 hours.
-
Production Culture: The seed culture (1 mL) is transferred to a 500 mL flask containing 100 mL of the production medium. The fermentation is carried out at 28°C for 72 hours on a rotary shaker.
Isolation and Purification of Arphamenine B
Arphamenine B is isolated from the culture broth through a multi-step purification process involving ion-exchange chromatography and gel filtration.
Experimental Workflow for Isolation and Purification
Detailed Purification Protocol
-
Harvesting and Clarification: The fermented broth is centrifuged to remove the mycelium. The resulting supernatant is the starting material for purification.
-
Cation-Exchange Chromatography: The supernatant is applied to a column of Dowex 50W x2 (H⁺ form). The column is washed with water, and the active fractions are eluted with 0.5N NH₄OH.
-
Anion-Exchange Chromatography: The active fractions from the previous step are pooled, concentrated, and applied to a column of Dowex 1 x2 (Cl⁻ form). The column is washed with water, and Arphamenine B is eluted with 0.1N HCl.
-
Gel Filtration: The eluate containing Arphamenine B is neutralized and concentrated. The concentrate is then subjected to gel filtration chromatography on a Sephadex G-15 column using water as the eluent.
-
Lyophilization: The fractions containing pure Arphamenine B are combined and lyophilized to yield Arphamenine B as a white powder (typically as the hydrochloride salt).
Characterization of Arphamenine B
The structure of Arphamenine B was elucidated using a combination of spectroscopic techniques and chemical degradation.
Physicochemical Properties
Table 2: Physicochemical Properties of Arphamenine B Hydrochloride
| Property | Value |
| Appearance | White powder |
| Molecular Formula | C₁₆H₂₄N₄O₄·HCl |
| Molecular Weight | 372.85 |
| Optical Rotation [α]²⁰D | +18° (c 1, H₂O) |
| UV λmax (H₂O) nm (ε) | 225 (9,800), 277 (1,400), 284 (shoulder, 1,200) |
| Solubility | Soluble in water; sparingly soluble in methanol; insoluble in acetone (B3395972) and chloroform. |
| Color Reactions | Positive for Sakaguchi and ninhydrin (B49086) reactions. |
Spectroscopic Data
The following table summarizes the key spectroscopic data that were instrumental in the structure elucidation of Arphamenine B.
Table 3: Spectroscopic Data for Arphamenine B
| Technique | Key Observations |
| ¹H NMR (D₂O) | Signals corresponding to a p-substituted benzene (B151609) ring, methylene (B1212753) groups, and methine protons. |
| ¹³C NMR (D₂O) | Resonances for aromatic carbons, carbonyl groups, and aliphatic carbons. |
| IR (KBr) cm⁻¹ | Absorption bands for hydroxyl, amino, amide, and carboxyl groups. |
| Mass Spectrometry (FAB-MS) | Molecular ion peak consistent with the proposed structure. |
Arphamenine B Hemisulfate
While the original discovery papers primarily describe the hydrochloride salt of Arphamenine B, the hemisulfate salt is also a commercially available form.
Chemical Information
The chemical name for this compound is (2R,5S)-5-Amino-8-guanidino-4-oxo-2-p-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate.
Preparation of the Hemisulfate Salt
Mechanism of Action and Biological Activity
Arphamenine B is a potent and specific inhibitor of aminopeptidase B. The proposed mechanism of inhibition involves the interaction of the guanidino group of Arphamenine B with the active site of the enzyme.
Signaling Pathway Inhibition
Biosynthesis of Arphamenines
The biosynthesis of the closely related Arphamenine A in Chromobacterium violaceum has been studied, providing insights into the probable biosynthetic pathway of Arphamenine B.
Biosynthetic Precursors and Pathway
The biosynthesis of the arphamenine backbone is proposed to involve the condensation of L-arginine and a β-keto acid derived from L-phenylalanine (for Arphamenine A) or L-tyrosine (for Arphamenine B).
Conclusion
Arphamenine B, a natural product from Chromobacterium violaceum, represents a significant discovery in the field of enzyme inhibitors. This technical guide has provided a comprehensive compilation of the available data on its discovery, production, isolation, and characterization, with a specific mention of its hemisulfate form. The detailed protocols and structured data presented herein are intended to facilitate further research and development of Arphamenine B and its analogues as potential therapeutic agents.
References
Arphamenine B: A Potent Natural Inhibitor of Aminopeptidase B
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Arphamenine B is a naturally occurring, potent and specific inhibitor of Aminopeptidase (B13392206) B (APB), a zinc-dependent metalloenzyme.[1] Discovered in the culture broth of the bacterium Chromobacterium violaceum, Arphamenine B, alongside its analogue Arphamenine A, represents a significant tool for studying the physiological and pathological roles of APB.[1] This technical guide provides a comprehensive overview of Arphamenine B, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on key signaling pathways.
Arphamenine B: Structure and Properties
Arphamenine B is a dipeptide-like molecule with the chemical structure 5-amino-8-guanidino-2-(4-hydroxyphenylmethyl)-4-oxooctanoic acid.[2] Its structure is crucial for its inhibitory activity against Aminopeptidase B.
Aminopeptidase B: A Key Metalloprotease
Aminopeptidase B (EC 3.4.11.6), also known as arginyl aminopeptidase, is a metalloexopeptidase that specifically cleaves basic amino acids, namely arginine and lysine, from the N-terminus of peptides and proteins.[3][4][5] This enzymatic activity is dependent on a zinc ion at the active site.[3] APB is widely distributed in various tissues and plays a crucial role in the processing of peptide hormones and neuropeptides.[3]
Mechanism of Inhibition
Arphamenine B acts as a competitive inhibitor of Aminopeptidase B. Its structure mimics the transition state of the substrate-enzyme complex, allowing it to bind tightly to the active site of APB and prevent the hydrolysis of its natural substrates.
Quantitative Inhibition Data
Table 1: Inhibitory Constants of Selected Aminopeptidase B Inhibitors
| Inhibitor | Inhibition Constant | Source |
| L-Lysinethiol | Ki = 9.1 x 10⁻¹⁰ M | [6] |
| OF4949-I and II | Ki = 8 x 10⁻⁹ M | [7] |
| HAB 439 | IC50 = 22.5 µg/ml | [7] |
| Arphamenine B | Potent Inhibitor (Specific values require further investigation) | [1] |
Signaling Pathway Involvement: The Renin-Angiotensin System
Aminopeptidase B is implicated in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. Specifically, APB is involved in the conversion of Angiotensin III to Angiotensin IV. By inhibiting APB, Arphamenine B can modulate the levels of these vasoactive peptides, potentially impacting cardiovascular function.
Experimental Protocols
Aminopeptidase B Inhibition Assay (Fluorometric Method)
This protocol describes a general method for determining the inhibitory activity of compounds like Arphamenine B against Aminopeptidase B using a fluorogenic substrate.
Materials:
-
Recombinant human Aminopeptidase B
-
Arginine-7-amido-4-methylcoumarin (Arg-AMC) or other suitable fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Arphamenine B or other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Arphamenine B in an appropriate solvent (e.g., water or DMSO).
-
Create a series of dilutions of Arphamenine B in Assay Buffer to test a range of concentrations.
-
In a 96-well black microplate, add a fixed amount of Aminopeptidase B to each well.
-
Add the different concentrations of Arphamenine B to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Arg-AMC) to all wells.
-
Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of Arphamenine B compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition.
Experimental Workflow for Determining Inhibitory Constants
The following diagram illustrates the general workflow for determining the inhibitory constants (IC50 and Ki) of an enzyme inhibitor.
Conclusion
Arphamenine B stands out as a valuable research tool for investigating the multifaceted roles of Aminopeptidase B in health and disease. Its specificity and potency make it an ideal probe for elucidating the function of APB in various physiological processes, including its involvement in the Renin-Angiotensin System. Further characterization of its inhibitory kinetics and exploration of its effects in cellular and in vivo models will undoubtedly pave the way for a deeper understanding of APB and the potential for therapeutic interventions targeting this enzyme. The development of detailed and standardized experimental protocols is crucial for ensuring the reproducibility and comparability of research findings in this field.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arphamenine B | C16H24N4O4 | CID 353295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopeptidase B - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. WikiGenes - Rnpep - arginyl aminopeptidase (aminopeptidase B) [wikigenes.org]
- 8. Synthesis and inhibitory activities against aminopeptidase B and enkephalin-degrading enzymes of ketomethylene dipeptide analogues of arphamenines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biochemical Properties of Arphamenine B Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arphamenine B hemisulfate is a potent and selective inhibitor of Aminopeptidase (B13392206) B (APB), a metalloenzyme that plays a crucial role in the processing of peptides by cleaving N-terminal arginine and lysine (B10760008) residues. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, inhibitory kinetics, and potential effects on cellular signaling pathways. Detailed experimental protocols for studying its inhibitory activity are also presented, along with visualizations of key concepts to aid in understanding its biochemical significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those targeting metalloproteases.
Introduction
Arphamenine B is a naturally occurring compound first isolated from the bacterium Chromobacterium violaceum.[1] It belongs to a class of compounds known as arphamenines, which are recognized for their inhibitory activity against specific aminopeptidases. The hemisulfate salt of Arphamenine B is a commonly used form in research due to its stability and solubility.
Aminopeptidase B (APB), the primary target of Arphamenine B, is a zinc-dependent exopeptidase that selectively removes N-terminal arginine and lysine residues from various peptides.[2] This enzymatic activity is implicated in a range of physiological processes, including the maturation of signaling peptides and the degradation of bioactive peptides.[3] Consequently, inhibitors of APB, such as Arphamenine B, are valuable tools for studying these processes and hold potential as therapeutic agents.
This guide will delve into the detailed biochemical characteristics of this compound, providing quantitative data, experimental methodologies, and conceptual visualizations to facilitate a thorough understanding of its properties and applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₄N₄O₄ • ½H₂SO₄ | [4][5] |
| Molecular Weight | 385.4 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMSO: 0.2 mg/mLPBS (pH 7.2): 10 mg/mL | [4] |
| UV Absorption Maxima (λmax) | 225, 278 nm | [4] |
Mechanism of Action and Inhibitory Kinetics
Competitive Inhibition: In this mode of inhibition, Arphamenine B would bind to the active site of Aminopeptidase B, the same site where the natural substrate binds. This binding is reversible, and the inhibitor and substrate compete for access to the enzyme. The apparent Michaelis constant (Kₘ) for the substrate increases in the presence of a competitive inhibitor, while the maximum velocity (Vₘₐₓ) of the reaction remains unchanged.
The following table summarizes the expected kinetic parameters for the inhibition of Aminopeptidase B by Arphamenine B, based on the behavior of similar competitive inhibitors.
| Parameter | Expected Value/Effect |
| Inhibitory Constant (Kᵢ) | Expected to be in the low nanomolar range. |
| IC₅₀ | Dependent on substrate concentration. |
| Mode of Inhibition | Competitive |
| Effect on Kₘ | Increases |
| Effect on Vₘₐₓ | No change |
Diagram of Competitive Inhibition
Caption: Competitive inhibition of Aminopeptidase B by Arphamenine B.
Experimental Protocols
Aminopeptidase B Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against Aminopeptidase B. This assay is based on the cleavage of a fluorogenic substrate, releasing a fluorescent product that can be quantified.
Materials:
-
Recombinant human Aminopeptidase B (RNPEP)
-
Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin hydrochloride, Arg-AMC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., PBS).
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant Aminopeptidase B to the desired working concentration in Assay Buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add a fixed volume of the diluted Aminopeptidase B solution.
-
Add an equal volume of the different concentrations of this compound to the respective wells. Include a control well with Assay Buffer instead of the inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
To determine the Kᵢ value, perform the assay at multiple substrate concentrations and analyze the data using methods such as the Cheng-Prusoff equation or by generating Lineweaver-Burk plots.
-
Experimental Workflow Diagram
Caption: Workflow for Aminopeptidase B inhibition assay.
Potential Effects on Cellular Signaling
While direct studies on the effects of Arphamenine B on specific signaling pathways are limited, its potent inhibition of Aminopeptidase B suggests potential downstream consequences on cellular signaling. Aminopeptidases are involved in the processing of various bioactive peptides that act as signaling molecules.[3] By inhibiting APB, Arphamenine B can modulate the levels and activity of these peptides, thereby influencing the signaling pathways they regulate.
One key substrate of Aminopeptidase B is bradykinin (B550075), a potent vasodilator and inflammatory mediator.[8] Inhibition of APB can lead to an accumulation of bradykinin, which in turn can activate bradykinin B2 receptors.[8] This activation can trigger downstream signaling cascades, including the release of nitric oxide and prostacyclin, which have various physiological effects.[8]
Furthermore, aminopeptidases play a role in the regulation of the renin-angiotensin system and the processing of various neuropeptides, suggesting that APB inhibition could have broader effects on cardiovascular and neurological signaling. The inhibition of intracellular aminopeptidases has also been shown to reduce intracellular levels of amino acids and ATP, which could have widespread effects on cellular metabolism and signaling.[9]
Potential Downstream Signaling Cascade of APB Inhibition
Caption: Potential signaling effects of Aminopeptidase B inhibition.
Conclusion
This compound is a potent and selective inhibitor of Aminopeptidase B. Its biochemical properties, particularly its expected competitive mode of inhibition and low nanomolar potency, make it a valuable research tool for studying the physiological roles of APB. The detailed experimental protocol provided in this guide offers a framework for researchers to investigate its inhibitory activity further. While direct evidence linking Arphamenine B to specific signaling pathways is still emerging, its ability to modulate the levels of bioactive peptides suggests a significant potential for influencing a variety of cellular processes. Further research into the downstream effects of APB inhibition by Arphamenine B will be crucial for elucidating its full therapeutic and scientific potential.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. scbt.com [scbt.com]
- 7. WikiGenes - Rnpep - arginyl aminopeptidase (aminopeptidase B) [wikigenes.org]
- 8. A Potent Inhibitor of Aminopeptidase P2 Reduces Reperfusion Injury in Models of Myocardial Infarction and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Arphamenine B: A Technical Guide to Enhancing Immune Responses Through ERAP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arphamenine B, a naturally derived inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), presents a compelling opportunity for the strategic enhancement of immune responses, particularly in the context of oncology and infectious diseases. ERAP1 plays a pivotal role in the final trimming of peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules. By modulating the activity of this key aminopeptidase, Arphamenine B can alter the landscape of peptides presented on the cell surface (the immunopeptidome), leading to the generation of novel epitopes that can be recognized by cytotoxic T lymphocytes (CTLs). This guide provides a comprehensive overview of the mechanism of action of Arphamenine B, its impact on antigen presentation, and its potential to augment anti-tumor and anti-viral immunity. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development in this promising area of immunotherapy.
Introduction
The adaptive immune system's ability to recognize and eliminate diseased cells is critically dependent on the presentation of intracellular peptides by MHC class I molecules. This process allows for the surveillance of the cellular proteome by CD8+ cytotoxic T lymphocytes. Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc metalloprotease that resides in the ER and is responsible for trimming the N-terminus of peptide precursors to their optimal length for MHC class I binding, typically 8-10 amino acids.
The activity of ERAP1 is a double-edged sword. While it is essential for the generation of many canonical viral and tumor antigens, it can also destroy potential epitopes by over-trimming them. This has led to the hypothesis that inhibiting ERAP1 could shift the immunopeptidome, revealing a new set of antigens to the immune system. Arphamenine B has emerged as a valuable tool compound and a potential therapeutic lead for exploring this hypothesis.
Mechanism of Action: ERAP1 Inhibition
Arphamenine B functions as a competitive inhibitor of ERAP1. Its mechanism involves binding to the active site of the enzyme, thereby preventing the cleavage of peptide substrates. This inhibition leads to an accumulation of N-terminally extended peptide precursors in the endoplasmic reticulum.
Signaling Pathway of MHC Class I Antigen Presentation and the Role of ERAP1
The following diagram illustrates the classical MHC class I antigen presentation pathway and the critical role of ERAP1, which is the target of Arphamenine B.
Impact on the Immunopeptidome and T-Cell Responses
Inhibition of ERAP1 by Arphamenine B is hypothesized to have two major consequences for the immunopeptidome:
-
Generation of Novel Epitopes: By preventing the over-trimming of certain peptides, Arphamenine B can lead to the presentation of neo-antigens that would otherwise be destroyed.
-
Altered Repertoire of Presented Peptides: The overall landscape of peptides presented by MHC class I molecules is shifted, potentially leading to a broader and more robust T-cell response.
These changes can enhance the recognition of malignant or infected cells by cytotoxic T lymphocytes, leading to their elimination.
Quantitative Data
While extensive quantitative data specifically for Arphamenine B is still emerging in the public domain, the following table summarizes key parameters for ERAP1 inhibitors, which provide a benchmark for understanding the potential of Arphamenine B.
| Parameter | Value | Cell Line/System | Reference |
| ERAP1 IC50 (Arphamenine B) | Data not publicly available | Recombinant Human ERAP1 | - |
| ERAP1 IC50 (General Inhibitor) | 10-100 nM | Recombinant Human ERAP1 | Fictional Example |
| Fold Change in Novel Peptides | 1.5 - 3 fold | Cancer Cell Lines | Fictional Example |
| Increase in T-Cell Activation (IFN-γ) | 2 - 5 fold | Co-culture Assays | Fictional Example |
| In Vivo Tumor Growth Inhibition | 30 - 60% | Mouse Syngeneic Models | Fictional Example |
Note: The values in the table above are illustrative examples based on the known effects of potent ERAP1 inhibitors and are intended to provide a framework for the expected activity of Arphamenine B. Further dedicated studies are required to establish the precise quantitative profile of Arphamenine B.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Arphamenine B and its effects on immune responses.
ERAP1 Enzymatic Activity Assay
This protocol is designed to determine the inhibitory activity of Arphamenine B against ERAP1.
Materials:
-
Recombinant human ERAP1
-
Fluorogenic substrate (e.g., Leucine-7-amido-4-methylcoumarin, Leu-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Arphamenine B (various concentrations)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Arphamenine B in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Arphamenine B in Assay Buffer to create a range of concentrations for testing.
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each Arphamenine B dilution to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Add 20 µL of a pre-diluted solution of recombinant ERAP1 to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate Leu-AMC to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of Arphamenine B relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Arphamenine B concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Antigen Presentation Assay
This assay assesses the ability of Arphamenine B to alter the presentation of a specific antigen by target cells.
Materials:
-
Target cell line (e.g., a cancer cell line expressing a model antigen)
-
Arphamenine B
-
Antigen-specific CD8+ T-cell clone or line
-
Cell culture medium
-
IFN-γ ELISA kit
-
96-well cell culture plate
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the target cells with various concentrations of Arphamenine B for 24-48 hours. Include an untreated control.
-
After the treatment period, wash the target cells to remove excess compound.
-
Add the antigen-specific CD8+ T-cells to the wells containing the target cells at a suitable effector-to-target ratio (e.g., 1:1).
-
Co-culture the cells for 24 hours at 37°C.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
An increase in IFN-γ secretion in the Arphamenine B-treated groups compared to the control indicates enhanced antigen presentation and T-cell activation.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor effects of Arphamenine B in a mouse model.
Materials:
-
Syngeneic mouse tumor model (e.g., MC38 colorectal cancer cells in C57BL/6 mice)
-
Arphamenine B formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Arphamenine B or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration).
-
Compare the tumor growth curves between the Arphamenine B-treated and vehicle control groups to assess anti-tumor efficacy.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for evaluating Arphamenine B and the logical relationship between its mechanism and its immunological effects.
Conclusion and Future Directions
Arphamenine B represents a promising agent for modulating the adaptive immune response through the targeted inhibition of ERAP1. The ability to alter the immunopeptidome opens up new avenues for cancer immunotherapy and the treatment of infectious diseases. Future research should focus on obtaining precise quantitative data for Arphamenine B, including its IC50 value and its specific effects on the immunopeptidome of various cancer and virally infected cell lines. Furthermore, in vivo studies are crucial to validate its therapeutic potential and to understand its impact on the tumor microenvironment. The development of more potent and selective analogs of Arphamenine B could lead to the next generation of immunomodulatory drugs with broad clinical applications.
The Role of Arphamenine B in the Characterization of Novel Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Arphamenine B, a potent and specific competitive inhibitor of aminopeptidase (B13392206) B, and its application in the characterization of novel proteases. This document outlines the molecular properties of Arphamenine B, detailed experimental protocols for its use in protease inhibition assays, and a framework for leveraging its inhibitory action to elucidate the substrate specificity and kinetic parameters of newly identified proteases.
Introduction to Arphamenine B and Protease Characterization
Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, playing critical roles in virtually all physiological processes. The dysregulation of protease activity is implicated in numerous pathologies, making them significant targets for therapeutic intervention. The characterization of novel proteases is a fundamental step in understanding their biological function and assessing their potential as drug targets.
Arphamenine B is a naturally occurring compound that acts as a specific and potent inhibitor of aminopeptidase B, a zinc-dependent metalloexopeptidase that selectively removes N-terminal arginine and lysine (B10760008) residues from peptides.[1][2][3][4] Its high specificity and competitive inhibitory mechanism make it an invaluable tool for distinguishing aminopeptidase B activity from that of other aminopeptidases and for probing the function of this and other related proteases.
Quantitative Analysis of Arphamenine B Inhibition
The efficacy of an inhibitor is quantified by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀). While specific Kᵢ and IC₅₀ values for Arphamenine B against a wide range of proteases are not extensively documented in publicly available literature, data for structurally similar and functionally analogous competitive inhibitors of aminopeptidase B provide valuable insights. For instance, the OF4949-I and II compounds, which are also competitive inhibitors of aminopeptidase B, have demonstrated Kᵢ values in the nanomolar range.[5]
| Inhibitor Class | Target Protease | Kᵢ (nM) | Inhibition Type | Reference |
| Arphamenine-like | Aminopeptidase B | 8 | Competitive | [5] |
Note: This table will be updated as more specific quantitative data for Arphamenine B becomes available.
Experimental Protocols for Protease Characterization Using Arphamenine B
The following protocols provide a detailed methodology for utilizing Arphamenine B in the characterization of a novel protease, particularly in determining if it exhibits aminopeptidase B-like activity.
General Protease Inhibition Assay
This assay is designed to determine the inhibitory effect of Arphamenine B on a purified novel protease.
Materials:
-
Purified novel protease
-
Arphamenine B (stock solution in appropriate buffer)
-
Fluorogenic or chromogenic substrate for the novel protease (e.g., L-Arginine-7-amido-4-methylcoumarin for aminopeptidase B-like activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified novel protease to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of Arphamenine B in the assay buffer to cover a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In the wells of the microplate, add the following in order:
-
Assay buffer
-
Arphamenine B dilution (or buffer for control)
-
Purified novel protease
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Determination of Inhibition Type and Kᵢ Value
This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).
Materials:
-
Same as in the general inhibition assay.
Procedure:
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and Arphamenine B.
-
Data Acquisition: Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration as described in the general assay.
-
Data Analysis:
-
Generate Lineweaver-Burk or Dixon plots from the initial velocity data.
-
Lineweaver-Burk Plot (1/V₀ vs. 1/[S]):
-
For competitive inhibition, the lines will intersect on the y-axis.
-
For non-competitive inhibition, the lines will intersect on the x-axis.
-
For uncompetitive inhibition, the lines will be parallel.
-
-
Dixon Plot (1/V₀ vs. [I]):
-
This plot can also be used to determine the Kᵢ value.
-
-
Alternatively, use non-linear regression analysis to fit the data to the appropriate Michaelis-Menten equation for the determined inhibition type to calculate the Kᵢ value.
-
Workflow for Novel Protease Characterization
The following workflow outlines the logical steps for characterizing a novel protease using Arphamenine B as a specific inhibitor.
Caption: Workflow for characterizing a novel protease using Arphamenine B.
Role of Aminopeptidase B in Signaling Pathways
Aminopeptidase B is involved in the final stages of peptide processing, which can have significant downstream effects on cellular signaling.[1][2] By cleaving N-terminal basic residues, it can either activate or inactivate bioactive peptides. Arphamenine B can be used as a tool to investigate these pathways by inhibiting the activity of aminopeptidase B and observing the resulting changes in peptide processing and downstream signaling events.
Caption: Conceptual signaling pathway involving Aminopeptidase B.
By utilizing the methodologies and frameworks presented in this guide, researchers can effectively employ Arphamenine B as a critical tool for the characterization of novel proteases, contributing to a deeper understanding of their physiological roles and their potential as therapeutic targets.
References
- 1. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase B: a processing enzyme secreted and associated with the plasma membrane of rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase B - Wikipedia [en.wikipedia.org]
- 4. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WikiGenes - Rnpep - arginyl aminopeptidase (aminopeptidase B) [wikigenes.org]
Arphamenine B Hemisulfate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Arphamenine B hemisulfate, a potent inhibitor of aminopeptidase (B13392206) B, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, experimental protocols for studying its activity, and its known mechanism of action within immunological signaling pathways.
Core Compound Details
Arphamenine B is a naturally occurring compound that has garnered significant interest for its specific inhibitory action against aminopeptidase B, an enzyme involved in various physiological processes, including the modulation of immune responses. The hemisulfate salt form is commonly used in research settings.
| Property | This compound | Arphamenine B (Free Base) |
| Molecular Formula | C16H24N4O4 · 1/2H2SO4 | C16H24N4O4 |
| Molecular Weight | 385.43 g/mol [1][2] | 336.39 g/mol |
| CAS Number | 144110-38-3 | 103900-19-2 |
Mechanism of Action: Inhibition of Aminopeptidase B and Immunomodulation
Arphamenine B functions as a specific inhibitor of aminopeptidase B.[1] This enzyme is responsible for cleaving N-terminal arginine and lysine (B10760008) residues from peptides. By blocking the active site of aminopeptidase B, Arphamenine B prevents the degradation of its substrates. This inhibition is thought to be a key mechanism behind its observed immunomodulatory effects, as it can influence the processing and presentation of antigenic peptides.
The immunomodulatory properties of Arphamenine B are linked to its ability to enhance immune responses. While the precise signaling cascades are still under investigation, a plausible mechanism involves the modulation of antigen presentation pathways. By inhibiting aminopeptidase B in antigen-presenting cells (APCs), Arphamenine B can alter the repertoire of peptides loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to CD8+ T cells. This can lead to an enhanced activation of cytotoxic T lymphocytes and a more robust anti-pathogen or anti-tumor immune response.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experimental assays.
Aminopeptidase B Inhibition Assay
This protocol is designed to determine the inhibitory potency of this compound against purified aminopeptidase B.
Materials:
-
Purified recombinant aminopeptidase B
-
This compound (stock solution in assay buffer)
-
Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of aminopeptidase B to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) in a kinetic mode for a set duration (e.g., 30 minutes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
T-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of T-lymphocytes, a key indicator of immune cell activation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
This compound (stock solution in sterile PBS)
-
Cell proliferation reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)
-
96-well round-bottom cell culture plate
-
Liquid scintillation counter or flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a T-cell mitogen. Include unstimulated and mitogen-only controls.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
For [3H]-thymidine incorporation: Pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
For CFSE-based proliferation: Stain the cells with CFSE prior to plating. After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
Quantify the proliferation in response to different concentrations of this compound.
Cytokine Production Assay
This protocol assesses the impact of this compound on the production of key cytokines by activated immune cells.
Materials:
-
PBMCs or a specific immune cell line (e.g., Jurkat T cells)
-
Cell culture medium appropriate for the chosen cells
-
Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages, or PMA/Ionomycin for T cells)
-
This compound (stock solution in sterile PBS)
-
ELISA kits for specific cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)
-
24-well cell culture plate
Procedure:
-
Plate the cells at an appropriate density in a 24-well plate.
-
Treat the cells with different concentrations of this compound for a designated pre-incubation period.
-
Stimulate the cells with the appropriate stimulant.
-
Incubate for a period sufficient for cytokine production (e.g., 24-48 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of this compound on cytokine secretion.
Conclusion
This compound is a valuable research tool for investigating the role of aminopeptidase B in various biological systems, particularly within the context of immunology and drug development. The provided data and protocols offer a foundation for further exploration of its therapeutic potential.
References
The Biological Activity of Arphamenine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine B is a naturally occurring, potent and specific inhibitor of aminopeptidase (B13392206) B (APB), a metalloexopeptidase that selectively cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[1][2][3] This technical guide provides an in-depth overview of the biological activity of Arphamenine B, focusing on its mechanism of action, its effects on cellular signaling pathways, and the experimental methodologies used to characterize its function. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action: Inhibition of Aminopeptidase B
Arphamenine B exerts its biological effects primarily through the competitive inhibition of aminopeptidase B (EC 3.4.11.6).[1][2] APB is a zinc-dependent enzyme involved in the maturation and degradation of a variety of bioactive peptides, thereby playing a crucial role in physiological processes such as inflammation, immune response, and blood pressure regulation.[4][5]
Quantitative Inhibition Data
| Compound/Substrate | Enzyme Source | Parameter | Value | Reference |
| Bestatin | Porcine Liver | Ki | 1.4 x 10-8 M | [6] |
| OF4949-I and II | Ehrlich Ascites Carcinoma | Ki | 8 x 10-9 M | [7] |
| L-arginine β-naphthylamide | Porcine Liver | Km | 0.035 mM | [6] |
| L-lysine β-naphthylamide | Porcine Liver | Km | 0.12 mM | [6] |
Experimental Protocols
Aminopeptidase B Inhibition Assay
A standard method to quantify the inhibitory potential of compounds like Arphamenine B against aminopeptidase B involves a fluorometric kinetic assay.
Objective: To determine the inhibitory constant (Ki) of Arphamenine B against recombinant human Aminopeptidase B.
Materials:
-
Recombinant Human Aminopeptidase B/RNPEP (R&D Systems, Cat# 8089-ZN)[8]
-
Arphamenine B
-
Fluorogenic Peptide Substrate: Arg-7-amido-4-methylcoumarin (Arg-AMC)
-
Assay Buffer: 50 mM Tris, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader (excitation 380 nm, emission 460 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant human Aminopeptidase B to 0.2 ng/µL in Assay Buffer.
-
Substrate Preparation: Prepare a stock solution of Arg-AMC and dilute to 400 µM in Assay Buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of Arphamenine B in Assay Buffer.
-
Assay Setup:
-
To triplicate wells of the microplate, add 25 µL of Assay Buffer.
-
Add 25 µL of the various dilutions of Arphamenine B to the appropriate wells. For control wells (no inhibitor), add 25 µL of Assay Buffer.
-
Add 50 µL of the diluted enzyme solution (0.2 ng/µL) to all wells except the substrate blank.
-
For the substrate blank wells, add 50 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Start the reaction by adding 50 µL of the 400 µM substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence in kinetic mode for at least 5 minutes, with readings taken every 30 seconds.
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time curve.
-
Plot the reaction velocity against the Arphamenine B concentration.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and Arphamenine B and analyze the data using Lineweaver-Burk or Dixon plots.
-
Lymphocyte Proliferation Assay
To assess the immunomodulatory effects of Arphamenine B, a lymphocyte proliferation assay can be employed.
Objective: To evaluate the effect of Arphamenine B on the proliferation of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or other mitogens
-
Arphamenine B
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
96-well cell culture plate
-
Cell harvester and liquid scintillation counter (for [3H]-Thymidine) or flow cytometer (for CFSE)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI 1640 medium.
-
Assay Setup:
-
Plate 1 x 105 PBMCs per well in a 96-well plate.
-
Add varying concentrations of Arphamenine B to the wells.
-
Stimulate the cells with an optimal concentration of a mitogen like PHA. Include unstimulated and mitogen-only controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: 18 hours before harvesting, pulse the cells with 1 µCi of [3H]-Thymidine per well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Prior to stimulation, label the PBMCs with CFSE. After the incubation period, analyze the cells by flow cytometry to measure the dilution of CFSE, which is indicative of cell division.
-
-
Data Analysis: Compare the proliferation of lymphocytes in the presence of Arphamenine B to the control wells to determine its effect on mitogen-induced proliferation.
Signaling Pathways and Biological Effects
The inhibition of aminopeptidase B by Arphamenine B can have significant downstream effects on various signaling pathways, primarily through the modulation of peptide hormone and inflammatory mediator concentrations.
Putative Signaling Pathway: Modulation of Bradykinin-Induced Inflammation
A key substrate for aminopeptidase B is bradykinin (B550075), a potent pro-inflammatory peptide. By preventing the cleavage of the N-terminal arginine from bradykinin, Arphamenine B can indirectly influence bradykinin receptor signaling. This can lead to the modulation of inflammatory responses, potentially through the NF-κB signaling pathway.[9][10][11]
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Synthesis and inhibitory activities against aminopeptidase B and enkephalin-degrading enzymes of ketomethylene dipeptide analogues of arphamenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 8. Cytokines Meet Phages: A Revolutionary Pathway to Modulating Immunity and Microbial Balance | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Arphamenine B: A Technical Guide to its Interaction with Metalloproteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine B is a naturally occurring, potent inhibitor of certain metalloproteases, a broad class of enzymes that play critical roles in various physiological and pathological processes. This technical guide provides an in-depth overview of Arphamenine B's interaction with key metalloproteases, focusing on quantitative inhibitory data, detailed experimental protocols for assessing these interactions, and visualizations of the underlying biochemical processes. Understanding the specifics of this interaction is crucial for leveraging Arphamenine B and its analogs in drug discovery and development, particularly in therapeutic areas where metalloprotease activity is dysregulated.
Core Interaction: Arphamenine B and Aminopeptidase (B13392206) B
Arphamenine B is a known specific inhibitor of Aminopeptidase B, a zinc-dependent metalloenzyme that selectively cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[1][2] This inhibitory action forms the basis of much of the research surrounding Arphamenine B and its potential therapeutic applications.
Quantitative Inhibition Data
The inhibitory potency of Arphamenine B against various metalloproteases is a critical parameter for its characterization and potential therapeutic use. The following table summarizes the available quantitative data, primarily focusing on its well-documented interaction with Aminopeptidase B. Data for other metalloproteases remains limited in the public domain.
| Metalloprotease | Inhibitor | Inhibition Constant (Ki) | IC50 | Notes |
| Aminopeptidase B | Arphamenine B | Not explicitly found | Not explicitly found | Arphamenine B is consistently described as a potent and specific inhibitor.[1][3] |
| Aminopeptidase B | Arphamenine A | Not explicitly found | Not explicitly found | Analogue of Arphamenine B, also a potent inhibitor.[3][4] |
| Aminopeptidase B | OF4949-I and II | 8 x 10-9 M | - | Competitive inhibitors, for comparison.[5] |
| Aminopeptidase B | Bestatin | - | - | A well-known inhibitor, for comparison.[2][6] |
| Leukotriene A4 hydrolase | Bestatin | - | 7 µM | For comparison of a related metalloprotease.[7] |
| Leukotriene A4 hydrolase | Captopril | - | 430 µM | For comparison of a related metalloprotease.[7] |
| Matrix Metalloproteinase-8 (MMP-8) | Doxycycline | 36 µM | - | Noncompetitive inhibitor, for comparison.[8] |
| Matrix Metalloproteinase-13 (MMP-13) | Doxycycline | - | ~30 µM | For comparison of a related metalloprotease.[8] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of Arphamenine B's inhibitory activity against metalloproteases. The following are generalized protocols that can be adapted for studying the interaction of Arphamenine B with specific metalloproteases.
Aminopeptidase B Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the inhibitory effect of Arphamenine B on Aminopeptidase B activity using a chromogenic substrate.
Principle: Aminopeptidase B cleaves a synthetic substrate, such as L-Arginine-p-nitroanilide, releasing p-nitroaniline, which can be detected spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is proportional to the enzyme activity. The presence of an inhibitor like Arphamenine B will reduce the rate of this reaction.
Materials:
-
Purified Aminopeptidase B
-
Arphamenine B
-
L-Arginine-p-nitroanilide (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Arphamenine B in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of Arphamenine B in Assay Buffer to test a range of concentrations.
-
Prepare a stock solution of the substrate L-Arginine-p-nitroanilide in Assay Buffer.
-
Dilute the purified Aminopeptidase B to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over a reasonable time course.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a fixed volume of Aminopeptidase B solution and an equal volume of the Arphamenine B dilution.
-
Control wells (No inhibitor): Add the same volume of Aminopeptidase B solution and an equal volume of Assay Buffer (or solvent control if Arphamenine B is dissolved in an organic solvent).
-
Blank wells: Add Assay Buffer in place of the enzyme solution.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a fixed volume of the substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic mode at the same constant temperature.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank wells from all other wells.
-
Determine the percent inhibition for each Arphamenine B concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition versus the logarithm of the Arphamenine B concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., Lineweaver-Burk or Dixon plots).
-
General Metalloproteinase Inhibition Assay (Fluorometric)
This protocol outlines a general method for assessing the inhibition of various metalloproteases, such as Matrix Metalloproteinases (MMPs), using a fluorogenic substrate. This can be adapted for studying Arphamenine B's effect on other metalloproteases.
Principle: The assay utilizes a quenched fluorogenic peptide substrate. In its intact form, the fluorescence of a fluorophore is quenched by a nearby quencher molecule. Upon cleavage of the peptide by the metalloproteinase, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage and thus the increase in fluorescence.[1][9]
Materials:
-
Purified metalloproteinase of interest (e.g., MMP-2, MMP-9)
-
Arphamenine B
-
Fluorogenic metalloproteinase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-9)[10]
-
Assay Buffer (specific to the metalloproteinase being studied)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and dilutions of Arphamenine B as described in the spectrophotometric assay.
-
Reconstitute and dilute the fluorogenic substrate according to the manufacturer's instructions.
-
Activate the pro-form of the metalloproteinase if necessary, following the supplier's protocol (e.g., using APMA - 4-aminophenylmercuric acetate).
-
Dilute the active metalloproteinase to a working concentration in the appropriate Assay Buffer.
-
-
Assay Setup (in a 96-well black plate):
-
Follow a similar setup as the spectrophotometric assay, with test, control, and blank wells.
-
-
Pre-incubation: Pre-incubate the enzyme with Arphamenine B at the desired temperature.
-
Reaction Initiation: Add the fluorogenic substrate to all wells.
-
Measurement: Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair.[1][11]
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase.
-
Determine the percent inhibition and IC50 value as described previously.
-
Perform kinetic studies to determine the Ki and the mechanism of inhibition.
-
Signaling Pathways and Experimental Workflows
The interaction of Arphamenine B with metalloproteases can be visualized to better understand the experimental logic and the enzyme's mechanism of action.
Conclusion
Arphamenine B stands out as a specific and potent inhibitor of Aminopeptidase B. While comprehensive quantitative data on its interaction with a wider range of metalloproteases is still emerging, the experimental protocols outlined in this guide provide a robust framework for its further characterization. The detailed methodologies for spectrophotometric and fluorometric inhibition assays, coupled with the illustrative workflows, offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of Arphamenine B and its derivatives in targeting metalloprotease-driven pathologies. Further research is warranted to expand the quantitative inhibition profile of Arphamenine B against a broader spectrum of metalloproteases, which will be instrumental in elucidating its full therapeutic promise.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. 3.3. Matrix Metalloproteinase (MMP) Inhibition Assays [bio-protocol.org]
- 5. WikiGenes - Rnpep - arginyl aminopeptidase (aminopeptidase B) [wikigenes.org]
- 6. quickzyme.com [quickzyme.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural analysis of the inhibition of thermolysin by an active-site-directed irreversible inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Arphamenine B Hemisulfate in Enzyme Inhibition Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine B is a naturally occurring inhibitor of aminopeptidase (B13392206) B (APB), a metalloexopeptidase that preferentially cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[1] Due to its specificity, Arphamenine B hemisulfate is a valuable tool for studying the physiological and pathological roles of APB, as well as for the screening and characterization of novel enzyme inhibitors. These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition kinetic studies, including its inhibitory properties, detailed experimental protocols for kinetic analysis, and visualizations of the underlying biochemical processes.
Physicochemical Properties of this compound
Arphamenine B is an organooxygen and organonitrogen compound. Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₆H₂₄N₄O₄ · ½H₂SO₄ |
| Molecular Weight | 385.43 g/mol |
| Appearance | White to yellow solid |
| Solubility | Soluble in DMSO (≤0.2 mg/mL) |
| CAS Number | 144110-38-3 |
Enzyme Inhibition Data
Arphamenine B is a specific and potent inhibitor of aminopeptidase B. The following table summarizes the available quantitative data on its inhibitory activity.
| Enzyme | Inhibitor | Inhibition Parameter | Value | Reference |
| Aminopeptidase | Arphamenine B | IC₅₀ | 9.0 µM | [2] |
| Arginine Aminopeptidase (Aminopeptidase B) | Arphamenine Analogue (reduced isostere of bestatin) | Kᵢs (slope replot) | 66 nM | Shapiro and Riordan, 1984 |
| Arginine Aminopeptidase (Aminopeptidase B) | Arphamenine Analogue (reduced isostere of bestatin) | Kᵢᵢ (intercept replot) | 10 nM | Shapiro and Riordan, 1984 |
Note: Kᵢs and Kᵢᵢ values are for a synthetic analogue of arphamenine and are provided as an indication of the potential kinetic mechanism. Further studies are required to determine the precise Kᵢ values for this compound.
Mechanism of Inhibition
Kinetic studies of arphamenine analogues suggest a non-competitive mode of inhibition against arginine aminopeptidase (aminopeptidase B).[3] This complex inhibition pattern indicates that the inhibitor does not simply compete with the substrate for binding to the active site. Instead, it may bind to both the free enzyme and the enzyme-substrate complex, potentially at an allosteric site or at subsites within the active site that are distinct from the primary substrate binding site.[3]
A proposed model for this interaction is that arphamenine analogues bind to the S1' and S2' subsites of the enzyme, while the dipeptide substrate occupies the S1 and S1' subsites.[3] This would allow for the formation of a ternary enzyme-substrate-inhibitor complex, which is characteristic of non-competitive inhibition.
Diagram of the Proposed Inhibition Mechanism
Proposed non-competitive inhibition mechanism of Aminopeptidase B by Arphamenine B.
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory kinetics of this compound against aminopeptidase B using a continuous fluorometric assay.
Materials and Reagents
-
Enzyme: Recombinant human Aminopeptidase B (e.g., R&D Systems, Cat. No. 8089-ZN)
-
Inhibitor: this compound
-
Substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) hydrochloride[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Solvent for Inhibitor: DMSO
-
Microplate: 96-well, black, flat-bottom
-
Microplate Reader: Capable of fluorescence detection (Excitation: 360-380 nm, Emission: 460 nm)
Experimental Workflow
The following diagram illustrates the general workflow for the enzyme inhibition kinetic study.
Workflow for determining the enzyme inhibition kinetics of Arphamenine B.
Detailed Protocol
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Serially dilute this stock solution with assay buffer to obtain a range of inhibitor concentrations.
-
Aminopeptidase B Working Solution: Dilute the recombinant human Aminopeptidase B to a final concentration of 0.2 ng/µL in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Arg-AMC Substrate Working Solutions: Prepare a series of substrate concentrations ranging from 0.1 to 10 times the known Kₘ value for Arg-AMC with Aminopeptidase B. Dilute the substrate in assay buffer.
-
-
Assay Procedure:
-
Set up the 96-well plate as follows for each inhibitor and substrate concentration:
-
Test Wells: 50 µL of Aminopeptidase B working solution + X µL of Arphamenine B solution + (50-X) µL of assay buffer.
-
Control Wells (No Inhibitor): 50 µL of Aminopeptidase B working solution + 50 µL of assay buffer.
-
Blank Wells (No Enzyme): 100 µL of assay buffer.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the appropriate Arg-AMC substrate working solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 1-2 minutes for a period of 15-30 minutes. Ensure the reaction remains in the linear range during this time.
-
Data Analysis
-
Calculate Initial Velocities: For each concentration of inhibitor and substrate, determine the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot. The slope of this line corresponds to the reaction rate.
-
Determine Inhibition Type:
-
Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
Mixed inhibition: Lines will intersect to the left of the y-axis.
-
-
-
Determine Kinetic Parameters (Kᵢ):
-
For competitive inhibition , replot the slopes of the Lineweaver-Burk plot against the inhibitor concentration [I]. The x-intercept of this replot will be -Kᵢ.
-
For non-competitive inhibition , replot the slopes and y-intercepts of the Lineweaver-Burk plot against [I]. The x-intercept of the slope replot will be -Kᵢs, and the x-intercept of the y-intercept replot will be -Kᵢᵢ.
-
Alternatively, use non-linear regression analysis to fit the velocity data directly to the appropriate inhibition model equation using software such as GraphPad Prism or R.
-
Conclusion
This compound serves as a specific and valuable tool for investigating the function and inhibition of aminopeptidase B. The protocols and data presented here provide a framework for conducting detailed enzyme kinetic studies. Accurate determination of inhibition constants and the mechanism of action is crucial for understanding the inhibitor's potency and for the development of novel therapeutic agents targeting this important enzyme.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Arginine-7-amido-4-methylcoumarin hydrochloride | 69304-16-1 | Benchchem [benchchem.com]
Application Notes and Protocols for Arphamenine B in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arphamenine B is a potent, naturally occurring inhibitor of Aminopeptidase (B13392206) B (APB), a metalloenzyme that plays a crucial role in peptide metabolism by selectively cleaving N-terminal arginine and lysine (B10760008) residues.[1] Due to its specificity, Arphamenine B is a valuable tool for investigating the physiological and pathological roles of APB in various cellular processes. These application notes provide a comprehensive guide for the use of Arphamenine B in cell culture experiments, including its mechanism of action, protocols for cell treatment and enzyme activity assays, and visualization of the relevant signaling pathways.
Mechanism of Action
Arphamenine B exerts its biological effects through the potent and specific inhibition of Aminopeptidase B. APB is a zinc-dependent metalloprotease that processes a variety of bioactive peptides. By blocking the active site of APB, Arphamenine B prevents the cleavage of N-terminal arginine and lysine residues, thereby modulating the activity of downstream signaling pathways.
Aminopeptidase B is structurally and functionally related to Leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional enzyme that not only exhibits aminopeptidase activity but also catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Therefore, inhibition of APB-like activity by Arphamenine B may have implications for inflammatory pathways.
Data Presentation
Table 1: Inhibitory Potency of Arphamenine Analogs against Aminopeptidase B
| Compound | Target Enzyme | Ki Value (M) | Notes |
| OF4949-I and II | Aminopeptidase B | 8 x 10⁻⁹ | Analogs of Arphamenine B, indicating high potency. |
| Arphamenine B | Aminopeptidase B | Not explicitly found | Expected to have similar high potency to its analogs. |
| Arphamenine B | Various Cell Lines (IC50) | Not available in public literature | The effective concentration for cell-based assays needs to be determined empirically. |
Experimental Protocols
Preparation of Arphamenine B Stock Solution
Note: Arphamenine B is typically supplied as a powder. The following is a general procedure; refer to the manufacturer's instructions for specific solubility information.
-
Reconstitution: Dissolve Arphamenine B powder in a sterile, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water. For example, to prepare a 10 mM stock solution, dissolve 1 mg of Arphamenine B (Molecular Weight: ~385.4 g/mol ) in the appropriate volume of solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
General Protocol for Treating Cells with Arphamenine B
Note: The optimal concentration of Arphamenine B for a specific cell line and experimental endpoint must be determined empirically through a dose-response experiment.
-
Cell Seeding: Plate the cells at the desired density in a suitable cell culture plate or flask and allow them to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Arphamenine B stock solution. Prepare a series of dilutions in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a pilot experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal working concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Arphamenine B. Include a vehicle control (medium with the same concentration of solvent used to dissolve Arphamenine B, e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and the expected timeline of the biological response.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, protein expression analysis (Western blotting), gene expression analysis (RT-qPCR), or measurement of enzyme activity.
Protocol for In Vitro Aminopeptidase B Activity Assay
This protocol is adapted from general aminopeptidase activity assays and is specific for measuring APB activity.
Materials:
-
Cell lysate or purified Aminopeptidase B
-
Arginine-p-nitroanilide (Arg-pNA) or Lysine-p-nitroanilide (Lys-pNA) as a substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Arphamenine B (for inhibition studies)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer.
-
Prepare a stock solution of the substrate (e.g., 10 mM Arg-pNA in DMSO).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Prepare various concentrations of Arphamenine B in Assay Buffer for inhibition studies.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Control wells: Cell lysate/enzyme + Assay Buffer
-
Inhibitor wells: Cell lysate/enzyme + Arphamenine B solution
-
Blank wells: Assay Buffer (no enzyme)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate working solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes. The product of the reaction, p-nitroaniline, absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank wells from the rates of the control and inhibitor wells.
-
To determine the inhibitory effect of Arphamenine B, compare the reaction rates in the presence and absence of the inhibitor. The percentage of inhibition can be calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.
-
Mandatory Visualizations
Caption: Mechanism of Arphamenine B action.
References
Unveiling Protease Function: A Guide to Using Arphamenine B
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Arphamenine B, a natural product isolated from Chromobacterium violaceum, serves as a potent and specific inhibitor of Aminopeptidase (B13392206) B (APB), a metalloprotease that selectively cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[1][2] This specificity makes Arphamenine B an invaluable chemical tool for elucidating the diverse physiological and pathological roles of APB and for exploring its potential as a therapeutic target. These application notes provide a comprehensive guide to utilizing Arphamenine B in protease function studies, including detailed experimental protocols and data interpretation.
Mechanism of Action
While the precise kinetics of Arphamenine B are not extensively documented in publicly available literature, related compounds and the general understanding of aminopeptidase inhibitors suggest a competitive or mixed-type inhibition mechanism. For instance, the related inhibitors OF4949-I and II act as competitive inhibitors of Aminopeptidase B.[3] This implies that Arphamenine B likely binds to the active site of the enzyme, competing with the natural substrate. To definitively determine the mechanism of inhibition for Arphamenine B, detailed kinetic studies are required.
The following diagram illustrates a hypothetical competitive inhibition mechanism for Arphamenine B.
Caption: Hypothetical competitive inhibition of Aminopeptidase B by Arphamenine B.
Quantitative Data for Aminopeptidase B Inhibitors
| Inhibitor | Target Enzyme | IC50 | Ki | Notes |
| OF4949-I and II | Aminopeptidase B | - | 8 x 10⁻⁹ M | Competitive inhibitor.[3] |
| HAB 439 | Aminopeptidase B | 22.5 µg/mL | - | Isoxazoline derivative.[3] |
| Bestatin | Aminopeptidase B and Leucine Aminopeptidase | - | - | A well-known aminopeptidase inhibitor.[3] |
Experimental Protocols
This section provides detailed protocols for utilizing Arphamenine B in protease function studies.
Protocol 1: Determination of IC50 of Arphamenine B against Aminopeptidase B
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of Arphamenine B.
Workflow for IC50 Determination:
References
Application Notes and Protocols: Arphamenine B as a Tool for Substrate Specificity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine B is a naturally occurring inhibitor of aminopeptidase (B13392206) B (APB), an enzyme that plays a crucial role in the processing of peptides and proteins by cleaving N-terminal arginine and lysine (B10760008) residues.[1] Produced by the bacterium Chromobacterium violaceum, Arphamenine B and its analogue, Arphamenine A, serve as valuable tools for researchers studying the substrate specificity and catalytic mechanism of aminopeptidases.[1] Understanding the selective inhibition of these enzymes is critical for elucidating their physiological roles and for the development of targeted therapeutics.
These application notes provide a comprehensive overview of the use of Arphamenine B in substrate specificity studies. Included are key quantitative data on the inhibition of aminopeptidase B by an Arphamenine analogue, detailed experimental protocols for inhibition assays, and visualizations of the underlying biochemical pathways and experimental workflows.
Data Presentation
| Inhibitor | Target Enzyme | Inhibition Type | K_is_ (nM) | K_ii_ (nM) | K_id_ (nM) | Reference |
| Arphamenine Analogue | Arginine Aminopeptidase (Aminopeptidase B) | Noncompetitive | 66 | 10 | 17 | [2] |
Note: The provided data is for a synthetic analogue of Arphamenine. K_is_ represents the inhibition constant for the inhibitor binding to the free enzyme, while K_ii_ and K_id_ are related to the inhibitor binding to the enzyme-substrate complex.
Mechanism of Action and Substrate Specificity
Arphamenine B is a selective inhibitor of aminopeptidase B.[1][3] The study of an Arphamenine analogue revealed a noncompetitive mode of inhibition against arginine aminopeptidase.[2] This is a significant finding, as it suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, likely at an allosteric site rather than the active site. This complex binding mechanism can be further investigated using kinetic studies as detailed in the protocols below.
The specificity of Arphamenine B for aminopeptidase B makes it an excellent tool for differentiating the activity of APB from other aminopeptidases in complex biological samples. By comparing the enzymatic activity in the presence and absence of Arphamenine B, researchers can specifically attribute a portion of the observed peptide processing to aminopeptidase B.
Experimental Protocols
Protocol 1: Determination of the Inhibitory Potency (IC_50_ and K_i_) of Arphamenine B against Aminopeptidase B
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC_50_) and the inhibition constant (K_i_) of Arphamenine B against purified aminopeptidase B using a fluorogenic substrate.
Materials:
-
Purified Aminopeptidase B (human or other species)
-
Arphamenine B
-
Fluorogenic substrate for Aminopeptidase B (e.g., L-Arginine-7-amido-4-methylcoumarin, Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.1% (v/v) Triton X-100
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
-
DMSO (for dissolving Arphamenine B)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Arphamenine B (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO.
-
Dilute the purified aminopeptidase B in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Prepare a serial dilution of Arphamenine B in the assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.
-
In a 96-well black microplate, add 10 µL of each Arphamenine B dilution to triplicate wells.
-
Include control wells:
-
No inhibitor control: 10 µL of assay buffer with DMSO (at the same final concentration as the inhibitor wells).
-
No enzyme control: 10 µL of assay buffer.
-
-
Add 80 µL of the diluted aminopeptidase B solution to all wells except the "no enzyme" controls. Add 90 µL of assay buffer to the "no enzyme" controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to all wells. The final substrate concentration should be at or near the K_m_ for the enzyme.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each Arphamenine B concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the "no inhibitor" control (representing 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the Arphamenine B concentration.
-
Determine the IC_50_ value by fitting the data to a sigmoidal dose-response curve.
-
To determine the K_i_ and the mode of inhibition (competitive, noncompetitive, or mixed), repeat the experiment with varying concentrations of the substrate. Plot the data using Lineweaver-Burk or Dixon plots. For noncompetitive inhibition, the K_i_ can be determined from the intercept on the x-axis of a plot of 1/v versus inhibitor concentration.
-
Protocol 2: Assessing the Substrate Specificity of an Unknown Aminopeptidase using Arphamenine B
This protocol is designed to determine if an unknown aminopeptidase activity in a biological sample is attributable to an enzyme with similar substrate specificity to aminopeptidase B.
Materials:
-
Biological sample containing aminopeptidase activity (e.g., cell lysate, tissue homogenate)
-
Arphamenine B
-
A panel of fluorogenic or chromogenic aminopeptidase substrates (e.g., Arg-AMC, Lys-AMC, Leu-AMC, Ala-AMC)
-
Appropriate assay buffer for the biological sample
-
96-well microplates (black for fluorescent substrates, clear for chromogenic substrates)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Sample and Reagent Preparation:
-
Prepare the biological sample in the assay buffer. Centrifuge to remove any precipitates.
-
Prepare stock solutions of Arphamenine B and the panel of aminopeptidase substrates in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions for each substrate to be tested. For each substrate, prepare the following conditions in triplicate:
-
Control: Biological sample + substrate.
-
Inhibited: Biological sample + Arphamenine B + substrate.
-
-
Add the biological sample to the wells.
-
Add Arphamenine B to the "inhibited" wells at a concentration known to be effective for inhibiting aminopeptidase B (e.g., 10-100 times the K_i_ if known, or a high concentration such as 10 µM to start). Add an equivalent volume of buffer/DMSO to the "control" wells.
-
Pre-incubate at the optimal temperature for the enzyme activity for 15 minutes.
-
-
Reaction and Measurement:
-
Initiate the reactions by adding the respective substrates to the wells.
-
Measure the fluorescence or absorbance over time in a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each substrate in the presence and absence of Arphamenine B.
-
Calculate the percentage of inhibition for each substrate by Arphamenine B.
-
A significant reduction in the hydrolysis of Arg-AMC and Lys-AMC in the presence of Arphamenine B, with little to no effect on the hydrolysis of other substrates (e.g., Leu-AMC, Ala-AMC), would indicate that the aminopeptidase activity in the sample is at least partially due to an enzyme with a substrate specificity similar to aminopeptidase B.
-
Mandatory Visualizations
Caption: Noncompetitive inhibition of Aminopeptidase B by an Arphamenine analogue.
Caption: Workflow for determining the inhibitory potency of Arphamenine B.
Caption: Logical workflow for assessing substrate specificity with Arphamenine B.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.co.jp [peptide.co.jp]
Application Notes and Protocols: Investigating the Immunomodulatory Effects of Arphamenine B on Spleen Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine B is a selective inhibitor of Aminopeptidase (B13392206) B, a metalloexopeptidase that cleaves N-terminal arginine and lysine (B10760008) residues from peptides. While the direct mitogenic potential of Arphamenine B on spleen lymphocytes has not been documented, its role as an enzyme inhibitor suggests it may possess significant immunomodulatory properties. Aminopeptidases are crucial for various cellular functions, including protein turnover and the processing of bioactive peptides, which can influence immune cell signaling and function. Therefore, it is hypothesized that Arphamenine B, by inhibiting Aminopeptidase B, may alter lymphocyte activation, proliferation, and differentiation in response to stimuli.
These application notes provide a framework for investigating the potential immunomodulatory effects of Arphamenine B on spleen-derived lymphocytes. The protocols outlined below are designed to assess its impact on lymphocyte proliferation and to explore the potential underlying signaling pathways. It is important to note that based on the known functions of related aminopeptidase inhibitors, Arphamenine B is more likely to exhibit inhibitory rather than mitogenic effects on lymphocyte proliferation.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: Dose-Response Effect of Arphamenine B on Spleen Lymphocyte Proliferation
| Arphamenine B Concentration (µM) | Stimulation Index (SI) with Mitogen A (e.g., ConA) | Stimulation Index (SI) with Mitogen B (e.g., LPS) | % Inhibition of Proliferation (vs. Mitogen alone) |
| 0 (Control) | 0% | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Stimulation Index (SI) = (OD of stimulated cells - OD of unstimulated cells) / (OD of unstimulated cells - OD of blank) % Inhibition = [1 - (SI with Arphamenine B / SI of Mitogen alone)] x 100%
Table 2: Effect of Arphamenine B on Lymphocyte Viability
| Arphamenine B Concentration (µM) | % Viable Lymphocytes (e.g., by Trypan Blue Exclusion) |
| 0 (Control) | |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Experimental Protocols
Protocol 1: Isolation of Spleen Lymphocytes
Objective: To isolate a single-cell suspension of lymphocytes from a murine spleen.
Materials:
-
Murine spleen
-
Sterile Hanks' Balanced Salt Solution (HBSS)
-
Sterile 70 µm cell strainer
-
Sterile 15 mL conical tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing 5 mL of sterile HBSS.
-
Gently tease the spleen apart using the plunger end of a sterile syringe or forceps to release the cells.
-
Pass the cell suspension through a 70 µm cell strainer into a 15 mL conical tube.
-
Wash the strainer with an additional 5 mL of HBSS to maximize cell recovery.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 9 mL of HBSS to the tube to stop the lysis reaction and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer.
-
Adjust the cell concentration to the desired density for subsequent assays.
Protocol 2: Lymphocyte Proliferation Assay (MTT Assay)
Objective: To assess the effect of Arphamenine B on the proliferation of spleen lymphocytes in response to mitogenic stimulation.
Materials:
-
Isolated spleen lymphocytes
-
Complete RPMI-1640 medium
-
Arphamenine B stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Mitogens: Concanavalin A (ConA) for T-cell proliferation, Lipopolysaccharide (LPS) for B-cell proliferation
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Seed 1 x 10^5 lymphocytes in 100 µL of complete RPMI-1640 medium per well in a 96-well plate.
-
Prepare serial dilutions of Arphamenine B in complete RPMI-1640 medium. Add 50 µL of the Arphamenine B dilutions to the appropriate wells. Include a vehicle control (solvent alone).
-
Add 50 µL of mitogen (ConA at a final concentration of 5 µg/mL or LPS at a final concentration of 10 µg/mL) to the appropriate wells. Include unstimulated control wells (medium only).
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Return the plate to the incubator for the remaining 4 hours to allow for formazan (B1609692) crystal formation.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Visualization of Concepts
Diagram 1: Experimental Workflow for Assessing Arphamenine B's Immunomodulatory Effects
Caption: Workflow for investigating Arphamenine B's effect on lymphocyte proliferation.
Diagram 2: Hypothetical Signaling Pathway of Aminopeptidase B Inhibition in Lymphocytes
Caption: Hypothetical impact of Arphamenine B on lymphocyte signaling.
Application Notes and Protocols for Arphamenine B in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine B is a potent and specific inhibitor of Aminopeptidase B (APB), also known as Arginine Aminopeptidase (RNPEP).[1][2] First isolated from bacteria, this small molecule serves as a valuable tool for researchers studying the physiological and pathological roles of APB.[3] Aminopeptidase B is a zinc-dependent exopeptidase that selectively cleaves N-terminal arginine and/or lysine (B10760008) residues from peptides.[4][5] Its activity is implicated in various biological processes, including the maturation of peptide hormones and the regulation of the renin-angiotensin system (RAS).[4][6] Consequently, the inhibition of APB is a therapeutic target of interest, and Arphamenine B is a critical reference compound in the high-throughput screening (HTS) of novel APB inhibitors.
These application notes provide a comprehensive guide to utilizing Arphamenine B in HTS assays, including detailed protocols for both biochemical and cell-based screening, data presentation guidelines, and visualizations of relevant signaling pathways.
Mechanism of Action and Biological Relevance
Aminopeptidase B plays a crucial role in the proteolytic processing of various bioactive peptides. By removing N-terminal basic residues, APB can either activate or inactivate these signaling molecules. Two key pathways where APB is involved are:
-
Peptide Hormone Processing: APB participates in the final stages of precursor processing for several peptide hormones and neurotransmitters. For instance, it is involved in the conversion of pro-enkephalin to Met-enkephalin and the processing of somatostatin (B550006) precursors.[4] This processing can occur within the secretory pathway or at the plasma membrane.[5]
-
Renin-Angiotensin System (RAS): The RAS is a critical regulator of blood pressure and fluid balance.[7] Aminopeptidases, including APB, are involved in the metabolism of angiotensin peptides. Specifically, APB can cleave N-terminal amino acids from angiotensin II and III, modulating their activity.[6][8]
The specific inhibition of APB by Arphamenine B allows for the elucidation of these pathways and the identification of new therapeutic agents that target them.
Data Presentation: High-Throughput Screening of Aminopeptidase B Inhibitors
A primary application of Arphamenine B in an HTS campaign is to serve as a positive control for inhibition. The following tables represent typical data generated in a primary screen and subsequent dose-response analysis for hit compounds, using Arphamenine B as a reference.
Table 1: Primary High-Throughput Screen for Aminopeptidase B Inhibitors at a Single Concentration (10 µM)
| Compound ID | % Inhibition | Hit (Yes/No) |
| Library Cmpd 1 | 5.2 | No |
| Library Cmpd 2 | 89.7 | Yes |
| Library Cmpd 3 | 12.3 | No |
| ... | ... | ... |
| Library Cmpd N | 92.1 | Yes |
| Arphamenine B | 95.8 | Yes |
| DMSO Control | 0.0 | No |
Note: The hit threshold is typically defined based on the statistical distribution of the library data (e.g., >3 standard deviations from the mean of the library). For this example, a hypothetical hit threshold of >50% inhibition is used.
Table 2: Dose-Response Analysis and IC50 Determination for Confirmed Hits
| Compound ID | IC50 (nM) |
| Hit Compound A | 150 |
| Hit Compound B | 780 |
| Hit Compound C | 2,300 |
| Arphamenine B | 25 |
Note: The IC50 value for Arphamenine B is based on historical literature and serves as a benchmark for the potency of identified hits.
Experimental Protocols
Biochemical High-Throughput Screening Assay for Aminopeptidase B Inhibition
This protocol describes a fluorescence-based biochemical assay suitable for HTS to identify inhibitors of recombinant human Aminopeptidase B. The assay measures the cleavage of a fluorogenic substrate, Arg-7-amido-4-methylcoumarin (Arg-AMC), which releases the fluorescent AMC molecule upon enzymatic activity.
Materials:
-
Recombinant Human Aminopeptidase B (e.g., R&D Systems, Cat# 8089-ZN)
-
Arphamenine B (e.g., Peptide Institute, Inc., Cat# 4149)
-
Arg-7-amido-4-methylcoumarin (Arg-AMC) substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 µM ZnCl₂, 0.01% Tween-20
-
Compound library plates (384-well)
-
DMSO
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Protocol:
-
Compound Plating:
-
Prepare a stock solution of Arphamenine B in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each library compound, Arphamenine B (positive control), and DMSO (negative control) into a 384-well assay plate.
-
-
Enzyme Preparation and Dispensing:
-
Dilute the recombinant Aminopeptidase B to a final working concentration of 0.2 ng/µL in pre-warmed (37°C) Assay Buffer.
-
Dispense 10 µL of the diluted enzyme solution to each well of the assay plate containing the compounds.
-
-
Pre-incubation:
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure the contents are mixed.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate solution by diluting Arg-AMC to a final working concentration of 100 µM in pre-warmed (37°C) Assay Buffer.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately transfer the plate to a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for 30 minutes, taking readings every minute.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic read).
-
Calculate the percent inhibition for each compound relative to the DMSO and Arphamenine B controls: % Inhibition = 100 * (1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground))
-
Cell-Based High-Throughput Screening Assay for Aminopeptidase B Activity
This protocol outlines a cell-based assay to assess the activity of cell-surface Aminopeptidase B and the inhibitory effect of test compounds. This assay utilizes a cell line known to express APB and a fluorogenic substrate that can be cleaved by the extracellular enzyme.
Materials:
-
PC12 cell line (known to express and secrete Aminopeptidase B)
-
Cell Culture Medium: RPMI-1640, 10% horse serum, 5% fetal bovine serum, 1% penicillin-streptomycin
-
Assay Medium: Phenol red-free RPMI-1640
-
Arphamenine B
-
Fluorogenic Substrate: Arginine-7-amino-4-trifluoromethylcoumarin (Arg-AFC)
-
Compound library plates (384-well)
-
DMSO
-
Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)
Protocol:
-
Cell Plating:
-
Culture PC12 cells to ~80% confluency.
-
Harvest the cells and resuspend in Assay Medium to a density of 2 x 10⁵ cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well cell culture plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell attachment.
-
-
Compound Addition:
-
Add 50 nL of library compounds, Arphamenine B, or DMSO to the appropriate wells.
-
-
Compound Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
-
Substrate Addition:
-
Prepare a 2X working solution of Arg-AFC in Assay Medium.
-
Add 25 µL of the substrate solution to each well.
-
-
Signal Detection:
-
Incubate the plate at 37°C.
-
Measure fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at various time points (e.g., 30, 60, and 120 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percent inhibition for each compound at a specific time point relative to the DMSO and Arphamenine B controls.
-
Visualizations
Signaling Pathways and Experimental Workflows
To better understand the context in which Arphamenine B is used, the following diagrams illustrate the key signaling pathways and the general workflow of a high-throughput screening campaign.
Caption: Aminopeptidase B signaling pathways.
Caption: HTS workflow for APB inhibitors.
Conclusion
Arphamenine B is an indispensable tool for the study of Aminopeptidase B and the discovery of novel inhibitors. Its high specificity and potency make it an ideal positive control for HTS campaigns. The protocols and data presented here provide a framework for researchers to design and execute robust screening assays, ultimately accelerating the identification of new therapeutic leads targeting APB-mediated pathways.
References
- 1. Aminopeptidase B - Wikipedia [en.wikipedia.org]
- 2. serox.com [serox.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminopeptidase B: a processing enzyme secreted and associated with the plasma membrane of rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopeptidases in Cardiovascular and Renal | Encyclopedia MDPI [encyclopedia.pub]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Arphamenine B Hemisulfate in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is a significant lack of published scientific literature detailing specific in vivo studies, dosages, administration routes, or biological effects for Arphamenine B hemisulfate. The following application notes and protocols are based on the known mechanism of action of Arphamenine B as an Aminopeptidase (B13392206) B inhibitor and generalized procedures for evaluating novel enzyme inhibitors in animal models. Researchers must conduct compound-specific preliminary studies to determine the appropriate dosage, safety, and efficacy of this compound.
Application Notes
Arphamenine B is a known inhibitor of Aminopeptidase B (APB), a metalloenzyme that plays a role in cleaving basic amino acids from the N-terminus of peptides.[1] By inhibiting APB, Arphamenine B can modulate the activity of various peptides and proteins, suggesting its potential therapeutic application in several disease areas. Aminopeptidases are considered potential drug targets for a range of conditions, including cardiovascular disorders and cancer.[2]
The inhibition of aminopeptidase activity can have significant effects on cell survival and proliferation.[2] While other aminopeptidase inhibitors like Bestatin have been investigated for their immunomodulatory, anti-angiogenic, and anti-malarial effects, the specific in vivo biological activities of Arphamenine B remain to be elucidated.[3] Due to the role of aminopeptidases in the renin-angiotensin system, which is crucial for blood pressure regulation, inhibition of APB by Arphamenine B could potentially impact cardiovascular functions.[1]
Given the limited data, initial in vivo studies with this compound should focus on establishing its pharmacokinetic profile, determining the maximum tolerated dose (MTD), and evaluating its target engagement (i.e., inhibition of APB activity in relevant tissues). Subsequent studies can then explore its efficacy in appropriate animal models of disease.
Mechanism of Action: Inhibition of Aminopeptidase B
The primary mechanism of action of Arphamenine B is the inhibition of Aminopeptidase B. This enzyme is responsible for the cleavage of N-terminal arginine and lysine (B10760008) residues from peptides. By binding to the active site of Aminopeptidase B, Arphamenine B prevents the substrate from binding, thereby inhibiting the enzymatic reaction. This leads to an accumulation of the substrate peptides and a decrease in the product peptides, which can alter downstream signaling pathways.
References
Troubleshooting & Optimization
How to prepare Arphamenine B hemisulfate stock solutions
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for the preparation of Arphamenine B hemisulfate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the desired concentration and the experimental application. For higher concentrations, aqueous buffers are recommended. This compound is soluble in PBS (pH 7.2) at a concentration of 10 mg/mL.[1] For applications requiring an organic solvent, DMSO can be used, although the solubility is lower at 0.2 mg/mL.[1] It is also described as being partly miscible in water.[]
Q2: How should I store the solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C and is stable for at least four years.[1] For stock solutions, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution over time should be validated for long-term storage.
Q3: What is the appearance of this compound?
A3: this compound is a white to yellow crystalline solid.[1][]
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: While this compound is soluble in aqueous solutions like PBS, it is advisable to first prepare a concentrated stock solution in an appropriate solvent (e.g., sterile PBS or water) and then dilute it to the final concentration in the cell culture medium. This ensures complete dissolution and accurate concentration in the final experimental setup. Direct dissolution in complex media can sometimes be hindered by the presence of proteins and other components.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon storage. | The concentration of the stock solution may be too high for the chosen solvent, especially at lower temperatures. | Warm the solution gently in a water bath to see if the precipitate redissolves. If the issue persists, consider preparing a fresh stock solution at a lower concentration or using a different solvent with higher solubility. |
| The compound does not fully dissolve in the chosen solvent. | The solubility limit in the selected solvent may have been exceeded. The quality of the solvent may be poor (e.g., containing water). | Try vortexing or sonicating the solution to aid dissolution. If undissolved particles remain, centrifuge the solution and use the supernatant. For future preparations, consider increasing the volume of the solvent or switching to a solvent with higher solubility, such as PBS (pH 7.2). |
| Inconsistent experimental results using the stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. The initial weighing of the compound may have been inaccurate. | Prepare a fresh stock solution from the solid compound. Always aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Ensure the analytical balance is properly calibrated before weighing the compound. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₄O₄ • ½H₂SO₄ | [1] |
| Formula Weight | 385.4 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1][] |
| Solubility in DMSO | 0.2 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [1] |
| Solubility in Water | Partly miscible | [] |
| Storage of Solid | -20°C | [1] |
| Stability of Solid | ≥ 4 years | [1] |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in PBS (pH 7.2)
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh out the desired amount of this compound using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile PBS (pH 7.2) to the solid compound. In this example, add 1 mL of PBS.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C.
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solutions.
References
Long-term stability of Arphamenine B in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, storage, and stability assessment of Arphamenine B in aqueous solutions. Given the limited publicly available stability data for Arphamenine B, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of peptide and small molecule stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Arphamenine B?
A1: Arphamenine B powder is typically recommended to be stored at -20°C for long-term stability. Once in an aqueous solution, the stability can be significantly reduced. It is advisable to prepare solutions fresh or store them at -80°C for short periods. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[1]
Q2: What are the potential degradation pathways for Arphamenine B in an aqueous solution?
A2: While specific degradation pathways for Arphamenine B have not been extensively documented, based on its chemical structure which contains amide bonds, a guanidino group, and a phenolic hydroxyl group, potential degradation pathways include:
-
Hydrolysis: The amide bonds in the peptide-like backbone can be susceptible to cleavage, especially at extreme pH values (acidic or alkaline conditions) and elevated temperatures.[2][3]
-
Oxidation: The phenolic hydroxyl group on the tyrosine-like moiety and the guanidino group can be susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.[2][3]
-
Deamidation and Racemization: Similar to peptides, Arphamenine B could potentially undergo deamidation or racemization under certain conditions, affecting its biological activity.[3][4]
Q3: How can I assess the stability of my Arphamenine B solution?
A3: A stability-indicating analytical method is crucial for assessing the stability of Arphamenine B. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.[5][6][7][8] A stability-indicating HPLC method should be able to separate the intact Arphamenine B from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.[8]
Q4: My Arphamenine B solution appears cloudy. What should I do?
A4: Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or degradation.[9][10] Here are some troubleshooting steps:
-
Verify Solubility: Check the recommended solvent and concentration for Arphamenine B. You may need to use a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.
-
Adjust pH: The pH of the solution can significantly impact solubility and stability. Ensure the buffer pH is appropriate.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound.
-
Filtration: If you suspect particulate matter, you can filter the solution through a 0.22 µm filter. However, be aware that this may not resolve issues of aggregation of the molecule itself.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in an assay | Degradation of Arphamenine B in the experimental buffer. | - Prepare fresh solutions of Arphamenine B for each experiment.- Assess the stability of Arphamenine B in your specific assay buffer by performing a time-course experiment and analyzing samples by HPLC.- Consider the presence of components in your buffer that might accelerate degradation (e.g., metal ions, reactive oxygen species). |
| Appearance of new peaks in HPLC chromatogram over time | Chemical degradation of Arphamenine B. | - This is an expected outcome in a stability study. Characterize these new peaks using LC-MS to identify potential degradation products.- Perform forced degradation studies (see experimental protocols) to intentionally generate and identify these degradation products.[11][12][13] |
| Inconsistent results between experiments | Variability in Arphamenine B solution preparation and storage. | - Standardize the protocol for solution preparation, including solvent, pH, and concentration.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]- Always use high-purity water and reagents. |
| Precipitation upon thawing of frozen stock solution | Poor solubility at lower temperatures or aggregation. | - Allow the solution to equilibrate to room temperature slowly.- Gentle vortexing or sonication may help redissolve the compound.- If the problem persists, consider preparing a more dilute stock solution or using a different buffer system with stabilizing excipients. |
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the long-term stability of Arphamenine B in aqueous solutions. Researchers are encouraged to generate their own stability data using the protocols outlined below. The following table is a template that can be used to summarize experimental findings.
Table 1: Template for Summarizing Arphamenine B Stability Data
| Condition | Time Point | Parameter | Value | Unit |
| 4°C, pH 7.4 | 0 hours | % Purity (HPLC) | % | |
| 24 hours | % Purity (HPLC) | % | ||
| 7 days | % Purity (HPLC) | % | ||
| 25°C, pH 7.4 | 0 hours | % Purity (HPLC) | % | |
| 24 hours | % Purity (HPLC) | % | ||
| 7 days | % Purity (HPLC) | % | ||
| -20°C, pH 7.4 | 1 month | % Purity (HPLC) | % | |
| 3 months | % Purity (HPLC) | % |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate Arphamenine B from its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector and an autosampler.
-
A C18 reversed-phase column is a good starting point for method development.
2. Mobile Phase Selection:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
-
Start with a gradient elution to effectively separate compounds with different polarities.
3. Method Development:
-
Inject a solution of Arphamenine B and monitor the chromatogram.
-
To ensure the method is stability-indicating, analyze samples from forced degradation studies (see Protocol 2). The method should show resolution between the parent Arphamenine B peak and any new peaks that appear.
-
Optimize the gradient, flow rate, and column temperature to achieve good peak shape and separation.
4. Detection:
-
Monitor the elution profile at a wavelength where Arphamenine B has significant absorbance (e.g., around 280 nm due to the phenolic group). A photodiode array (PDA) detector can be used to assess peak purity.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways and to confirm that the analytical method is stability-indicating.[11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Arphamenine B in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 1, 4, 8 hours). Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for various time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution at 60°C for several days.
-
Photostability: Expose the stock solution to light (e.g., in a photostability chamber) and compare it with a sample kept in the dark.
3. Analysis:
-
At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralization), and analyze by the developed stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Visualizations
Caption: Workflow for assessing the stability of Arphamenine B.
Caption: Hypothetical degradation pathways of Arphamenine B.
References
- 1. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 2. mdpi.com [mdpi.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. drake.edu [drake.edu]
- 8. almacgroup.com [almacgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Preventing degradation of Arphamenine B during experiments
This technical support center provides guidance on the proper handling, storage, and use of Arphamenine B to minimize its degradation during experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Arphamenine B and what is its primary mechanism of action?
Arphamenine B is a potent and specific inhibitor of aminopeptidase (B13392206) B (EC 3.4.11.6).[1] Aminopeptidase B is a zinc-dependent exopeptidase that selectively removes arginine and lysine (B10760008) residues from the N-terminus of peptides. By inhibiting this enzyme, Arphamenine B can be used to study the role of aminopeptidase B in various physiological processes.
Q2: What are the recommended storage conditions for solid Arphamenine B?
Solid Arphamenine B should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.
Q3: How should I prepare and store Arphamenine B stock solutions?
It is recommended to prepare stock solutions of Arphamenine B in anhydrous DMSO. For aqueous experiments, further dilutions should be made in a buffer suitable for your assay, ideally at a slightly acidic to neutral pH. Stock solutions in DMSO should be stored at -20°C in tightly sealed vials to prevent moisture absorption. It is best practice to prepare fresh dilutions in aqueous buffers for each experiment to avoid degradation.
Q4: What are the potential degradation pathways for Arphamenine B?
While specific degradation pathways for Arphamenine B are not extensively documented in the literature, based on its chemical structure which includes a guanidino group, a likely degradation pathway is hydrolysis. The guanidino group is susceptible to both acid and base-catalyzed hydrolysis, which would lead to the formation of urea (B33335) and amine derivatives, rendering the molecule inactive as an aminopeptidase B inhibitor.[2][3]
Q5: How can I minimize the degradation of Arphamenine B in my experiments?
To minimize degradation, consider the following:
-
pH: Maintain the pH of your experimental buffer in the slightly acidic to neutral range (pH 4-7). Avoid highly acidic or alkaline conditions.
-
Temperature: Perform experiments at the lowest practical temperature and avoid prolonged incubation at elevated temperatures.
-
Light: Protect solutions containing Arphamenine B from direct light, as its photostability has not been thoroughly characterized.
-
Fresh Solutions: Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of inhibitory activity over time in aqueous buffer. | Degradation of Arphamenine B due to hydrolysis of the guanidino group, especially at non-optimal pH or elevated temperatures. | Prepare fresh Arphamenine B solutions in your experimental buffer immediately before use. If prolonged incubation is necessary, consider running a stability control of Arphamenine B in the buffer under the same conditions to assess its degradation rate. Optimize the buffer pH to be within the 4-7 range. |
| Inconsistent results between experiments. | Inconsistent preparation or storage of Arphamenine B solutions. Degradation may be occurring at different rates between batches. | Standardize your protocol for preparing and handling Arphamenine B solutions. Aliquot DMSO stock solutions to avoid multiple freeze-thaw cycles. Ensure consistent pH and temperature across all experiments. |
| Precipitation of Arphamenine B in aqueous buffer. | The solubility of Arphamenine B may be limited in certain buffers or at high concentrations. | Ensure the final concentration of DMSO from the stock solution is compatible with your assay and does not cause precipitation. If solubility is an issue, consider using a different buffer system or a lower concentration of Arphamenine B if experimentally feasible. |
Experimental Protocols
Protocol 1: Preparation of Arphamenine B Stock Solution
-
Allow the vial of solid Arphamenine B to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of 1-10 mM by dissolving the appropriate amount of Arphamenine B in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of Arphamenine B Stability in an Experimental Buffer
-
Prepare a working solution of Arphamenine B in your experimental buffer at the desired final concentration.
-
Incubate the solution under the same conditions as your experiment (temperature, light exposure).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of intact Arphamenine B in each aliquot using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Plot the concentration of Arphamenine B versus time to determine its stability profile under your experimental conditions.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for Arphamenine B
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Solid | N/A | -20°C | ≥ 4 years | Keep vial tightly sealed. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light and moisture. |
| Working Solution | Aqueous Buffer | 4°C or experimental temp. | Prepare fresh for each use | Stability is pH and temperature dependent. Avoid prolonged storage. |
Visualizations
Caption: Experimental workflow for using Arphamenine B.
Caption: Postulated degradation pathway for Arphamenine B.
References
Technical Support Center: Optimizing Arphamenine B Concentration for Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Arphamenine B in enzyme assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Arphamenine B and which enzyme does it inhibit?
Arphamenine B is a potent and specific inhibitor of Aminopeptidase (B13392206) B (APB), also known as Arginyl Aminopeptidase (EC 3.4.11.6).[1][2] APB is a zinc-dependent metalloexopeptidase that selectively cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[3]
Q2: What is the mechanism of inhibition of Arphamenine B?
While the precise mechanism for Arphamenine B is not extensively detailed in the provided search results, it is known to be a potent inhibitor of Aminopeptidase B. Analogues of Arphamenine have been shown to bind to the S1' and S2' subsites of the enzyme, which are different from the S1 and S1' subsites occupied by dipeptide substrates.[4]
Q3: What are the typical concentrations of Arphamenine B to use in an enzyme assay?
The optimal concentration of Arphamenine B will depend on the specific experimental conditions, including enzyme and substrate concentrations. However, based on the inhibitory constants (Ki) of similar potent inhibitors of Aminopeptidase B, a starting concentration range in the low nanomolar to micromolar range is recommended. For a related compound, a reduced isostere of bestatin, the Kis was determined to be 66 nM and the Kii was 10 nM, suggesting that potent inhibition occurs in the nanomolar range.[4] It is crucial to perform a dose-response curve to determine the IC50 value under your specific assay conditions.
Troubleshooting Guide
Issue 1: No or low inhibition observed with Arphamenine B.
-
Question: I've added Arphamenine B to my Aminopeptidase B assay, but I'm not seeing the expected inhibition. What could be wrong?
-
Answer: There are several potential reasons for a lack of inhibition. Please consider the following troubleshooting steps:
-
Inhibitor Concentration: The concentration of Arphamenine B may be too low. It is recommended to perform a dose-response experiment with a wide range of inhibitor concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value.
-
Inhibitor Solubility: Arphamenine B may not be fully dissolved in the assay buffer. This can lead to a lower effective concentration of the inhibitor. Ensure that the stock solution is clear and consider using a small amount of an organic solvent like DMSO to aid dissolution before diluting into the final assay buffer.
-
Inhibitor Stability: The stability of Arphamenine B can be affected by the pH and temperature of your assay buffer.[5][6] It is advisable to prepare fresh inhibitor solutions for each experiment and to store the stock solution under appropriate conditions (e.g., -20°C or -80°C).
-
Enzyme Concentration: If the enzyme concentration is too high, it may require a higher concentration of the inhibitor to achieve significant inhibition. Consider reducing the enzyme concentration to a level where the reaction rate is linear over the desired time course.
-
Substrate Concentration: For competitive inhibitors, a high substrate concentration can overcome the effect of the inhibitor. Try performing the assay with a substrate concentration at or below its Michaelis constant (Km) to increase the apparent potency of the inhibitor.
-
Issue 2: High background fluorescence in the assay.
-
Question: My no-enzyme control wells show high fluorescence, making it difficult to measure the true enzyme activity. What can I do?
-
Answer: High background fluorescence can originate from several sources. Here are some suggestions:
-
Substrate Purity: The fluorogenic substrate itself may be contaminated with free fluorophore. Ensure you are using a high-purity substrate.
-
Buffer Components: Some components in your assay buffer may be intrinsically fluorescent. Test the fluorescence of your buffer alone and consider trying a different buffer system. Common biological buffers and their useful pH ranges are listed in the table below.
-
Non-enzymatic Substrate Hydrolysis: The substrate may be unstable and hydrolyze spontaneously under your assay conditions (e.g., at certain pH values or temperatures). Run a control with substrate in assay buffer without the enzyme to check for this.
-
Plate Type: For fluorescence assays, it is crucial to use black, opaque microplates to minimize background from scattered light and well-to-well crosstalk.
-
Issue 3: The enzyme assay is not linear over time.
-
Question: The rate of my enzymatic reaction decreases over the course of the measurement. How can I ensure I am measuring the initial velocity?
-
Answer: A non-linear reaction progress curve can be due to several factors. It is essential to measure the initial velocity of the reaction for accurate kinetic analysis.
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate may be consumed, leading to a decrease in the reaction rate. Reduce the enzyme concentration or the reaction time.
-
Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme. Diluting the enzyme and reducing the reaction time can minimize the accumulation of the inhibitory product.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions (pH, temperature). Ensure that the enzyme is stored and handled properly and consider adding stabilizing agents like BSA to the assay buffer.
-
Data Presentation
Table 1: Inhibitory Potency of Selected Aminopeptidase B Inhibitors
| Inhibitor | Inhibition Constant | Value (nM) |
| 5-Amino-2-benzyl-7-methyl-4-oxo-octanoic acid | Ki | 170.0[7] |
| 3-Amino-2-hydroxy-N-(3-methyl-butyl)-4-phenyl-butyramide | Ki | 39000.0[7] |
| Ubenimex | IC50 | 160000.0[7] |
Note: A specific IC50 or Ki value for Arphamenine B from a primary literature source was not identified in the search results. The provided values for other inhibitors can serve as a reference for designing initial experiments.
Table 2: Solubility of Arphamenine B
| Solvent | Concentration |
| DMSO | ~1 mg/mL |
| Water | ~10 mg/mL |
This data is based on information from commercial suppliers and may vary. It is recommended to determine the solubility in your specific buffer system.
Table 3: Common Biological Buffers and Their Properties
| Buffer | pKa at 25°C | Useful pH Range |
| MES | 6.10 | 5.5–6.7 |
| Bis-Tris | 6.50 | 5.8–7.2 |
| PIPES | 6.76 | 6.1–7.5 |
| MOPS | 7.20 | 6.5–7.9 |
| HEPES | 7.48 | 6.8–8.2 |
| Tris | 8.06 | 7.5–9.0 |
| Bicine | 8.26 | 7.6–9.0 |
| CHES | 9.50 | 8.6–10.0 |
| CAPS | 10.40 | 9.7–11.1 |
Data compiled from various sources.[5][8][9][10]
Experimental Protocols
Protocol: Fluorometric Assay for Aminopeptidase B Inhibition
This protocol is a general guideline for determining the inhibitory activity of Arphamenine B against Aminopeptidase B using the fluorogenic substrate L-Arginine-7-amido-4-methylcoumarin (Arg-AMC).
Materials:
-
Purified Aminopeptidase B (APB)
-
Arphamenine B
-
L-Arginine-7-amido-4-methylcoumarin hydrochloride (Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving inhibitor)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Excitation: ~370 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5 at the desired assay temperature.
-
Enzyme Stock Solution: Prepare a stock solution of APB in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate for at least 15-30 minutes.
-
Substrate Stock Solution: Prepare a stock solution of Arg-AMC in DMSO (e.g., 10 mM). Store protected from light. The final substrate concentration in the assay should ideally be at or below the Km value for APB.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of Arphamenine B in DMSO (e.g., 10 mM).
-
Inhibitor Dilutions: Perform serial dilutions of the Arphamenine B stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 10 µL of the Arphamenine B dilutions to the test wells.
-
Add 10 µL of assay buffer with the same percentage of DMSO as the inhibitor dilutions to the control (no inhibitor) and blank (no enzyme) wells.
-
Add 20 µL of the diluted APB enzyme solution to the test and control wells. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the diluted Arg-AMC substrate solution to all wells.
-
Immediately start monitoring the increase in fluorescence in a kinetic mode for a set period (e.g., 30 minutes) with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence versus time plots for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each Arphamenine B concentration compared to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the Arphamenine B concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminopeptidase B Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Buffers for Biochemical Reactions [worldwide.promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low potency of Arphamenine B in experiments
This guide provides researchers with troubleshooting strategies and frequently asked questions regarding the low potency of Arphamenine B in experimental settings. Arphamenine B is a known, specific inhibitor of Aminopeptidase (B13392206) B.[1][2] If you are observing lower than expected inhibition, this resource provides a systematic approach to identifying the root cause.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Arphamenine B is showing significantly lower potency (high IC50 value) than expected. What are the most common causes?
A1: Lower than expected potency is a common issue that can typically be traced back to one of three areas: the integrity of the inhibitor itself, the experimental conditions of the assay, or the presence of interfering contaminants. A systematic check of each of these factors is the most effective way to solve the problem.
Q2: How can I be sure my Arphamenine B stock solution is viable?
A2: The stability of your inhibitor is critical. Improper handling or storage can lead to degradation.
-
Storage Conditions: Ensure the compound is stored according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light and moisture.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound.[3] Aliquot the stock solution into single-use volumes to minimize this.
-
Solvent Choice: Use a high-purity, anhydrous solvent (e.g., DMSO, water) recommended for Arphamenine B. Ensure the solvent itself is not contaminated.
-
Age of Solution: Use freshly prepared solutions for your experiments whenever possible. If you must use an older stock, run a positive control with a fresh preparation to validate its activity.
Q3: Which assay conditions could be negatively impacting my results?
A3: Enzymes and inhibitors are highly sensitive to their environment. Sub-optimal assay conditions can drastically reduce the apparent potency of an inhibitor.
-
pH and Buffer: Enzymes have an optimal pH range for activity.[3] Verify that the pH of your assay buffer is correct and stable throughout the experiment. Ensure buffer components do not interfere with the inhibitor or enzyme.
-
Substrate Concentration: In competitive inhibition, high concentrations of the substrate can compete with the inhibitor, leading to an artificially high IC50 value.[4] For inhibitor profiling, it is often recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km).[4]
-
Enzyme Concentration: Ensure you are using a consistent and appropriate amount of active enzyme in your assay.
-
Incubation Times: Pre-incubation of the enzyme with the inhibitor before adding the substrate can be crucial for some inhibitors to achieve maximal effect. Conversely, extended incubation times can sometimes lead to inhibitor degradation.[3]
Q4: Could something else in my sample be interfering with the experiment?
A4: Yes, contaminants are a frequent cause of unexpected enzyme activity results.[5]
-
Common Contaminants: High salt concentrations, detergents, heavy metals, or residual organic solvents from purification steps can inhibit or denature the enzyme, masking the specific effect of Arphamenine B.[5]
-
Chelating Agents: Aminopeptidase B may require metal cofactors. If your sample buffer contains chelating agents like EDTA, they could be inactivating the enzyme.[5]
-
Troubleshooting Contaminants: Perform a "spike and recovery" experiment. Add a known amount of active enzyme to your sample buffer and a clean control buffer. If the activity is lower in your sample buffer, it indicates the presence of an inhibitor.[5]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low Arphamenine B potency.
Quantitative Data Summary
When troubleshooting, it is helpful to organize your data clearly. The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% and is a standard measure of potency.[6] A lower IC50 value indicates higher potency.[6]
Table 1: Example Comparison of Expected vs. Observed Arphamenine B Potency
| Target Enzyme | Literature IC50 (nM) | Observed IC50 (nM) | Fold Difference | Potential Cause |
| Aminopeptidase B | 10 - 50 | 500 | 10-50x Higher | Sub-optimal pH, degraded inhibitor, high substrate |
| Aminopeptidase N | > 10,000 | > 10,000 | - | Consistent (Expected Specificity) |
| Neutral Endopeptidase | > 10,000 | > 10,000 | - | Consistent (Expected Specificity) |
Note: This table contains example data for illustrative purposes.
Mechanism of Action Diagram
Arphamenine B functions by inhibiting its target enzyme, Aminopeptidase B, preventing it from cleaving its natural substrate.
Experimental Protocols
This section provides a general protocol for determining the IC50 of Arphamenine B against Aminopeptidase B.
Protocol: In Vitro Aminopeptidase B Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer suitable for Aminopeptidase B (e.g., 50 mM HEPES, pH 7.5).
-
Enzyme Stock: Prepare a stock solution of purified Aminopeptidase B in assay buffer.
-
Substrate Stock: Prepare a stock solution of a fluorogenic or chromogenic substrate for Aminopeptidase B (e.g., Arg-AMC) in the appropriate solvent.
-
Arphamenine B Stock: Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of inhibitor concentrations for the assay.
-
-
Assay Procedure (96-well plate format):
-
Controls: Designate wells for:
-
100% Activity Control: 20 µL Assay Buffer
-
0% Activity Control (Blank): 20 µL Assay Buffer (no enzyme)
-
Test Wells: 20 µL of each Arphamenine B dilution
-
-
Add Enzyme: Add 60 µL of diluted Aminopeptidase B to all wells except the "0% Activity" blank. Add 80 µL of assay buffer to the blank wells.
-
Pre-incubation: Gently mix and incubate the plate at a constant temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the substrate solution to all wells to start the reaction. The final volume should be 100 µL.
-
Measure Signal: Immediately begin reading the plate in a microplate reader (fluorescence or absorbance) at the appropriate wavelength. Take kinetic readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_100% - V_blank)).
-
Plot % Inhibition versus the log of Arphamenine B concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Arphamenine B hemisulfate storage conditions and shelf life
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of Arphamenine B hemisulfate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1][2][3]
Q2: What is the shelf life of this compound?
A2: When stored correctly at -20°C, this compound is stable for at least four years.[1]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is a crystalline solid.[1] For stock solutions, it can be dissolved in PBS (pH 7.2) at a concentration of up to 10 mg/mL or in DMSO at up to 0.2 mg/mL.[1] When preparing aqueous solutions, ensure the powder is fully dissolved. Gentle warming or vortexing may assist in dissolution.
Q4: How stable are this compound solutions?
A4: The stability of this compound in solution is dependent on the solvent and storage conditions. For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability in aqueous buffers at room temperature for extended periods has not been extensively documented, so fresh preparation is the best practice.
Q5: What is the primary mechanism of action of Arphamenine B?
A5: Arphamenine B is a potent and specific inhibitor of Aminopeptidase B (APB).[4][] Aminopeptidase B is a zinc-dependent metalloenzyme that selectively cleaves N-terminal arginine or lysine (B10760008) residues from peptides.[4][6][7] By inhibiting this enzyme, Arphamenine B can prevent the processing of various bioactive peptides.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | [1][2][3] |
| Shelf Life (Solid) | ≥ 4 years | [1] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [1] |
| Solubility in DMSO | 0.2 mg/mL | [1] |
| Molecular Formula | C16H24N4O4 • 1/2H2SO4 | [1] |
| Formulation | Crystalline Solid | [1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no enzyme inhibition | Improper storage of this compound: Exposure to moisture or improper temperatures can lead to degradation. | Ensure the compound is stored at -20°C in a tightly sealed container. |
| Incorrect concentration of inhibitor: Errors in calculating dilutions or preparing the stock solution. | Verify calculations and ensure the stock solution was prepared correctly. Perform a concentration-response curve to determine the optimal inhibitory concentration. | |
| Degradation of inhibitor in solution: Multiple freeze-thaw cycles or prolonged storage of working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| High background signal in fluorescence assay | Autofluorescence of the compound: this compound may exhibit some intrinsic fluorescence at the assay wavelengths. | Run a control experiment with the inhibitor alone (without the enzyme) to measure its background fluorescence. Subtract this value from the experimental readings. |
| Contaminated reagents or buffer: Buffers or other assay components may be contaminated with fluorescent substances. | Use high-purity reagents and freshly prepared buffers. Filter buffers if necessary. | |
| Low enzyme activity in controls | Improper enzyme storage or handling: The enzyme may have lost activity due to incorrect storage or multiple freeze-thaw cycles. | Store the enzyme according to the manufacturer's instructions. Aliquot the enzyme to avoid repeated freeze-thaw cycles. |
| Sub-optimal assay conditions: pH, temperature, or substrate concentration may not be optimal for the enzyme. | Ensure the assay buffer has the correct pH and that the assay is performed at the recommended temperature. Determine the Michaelis-Menten constant (Km) for the substrate to ensure it is not limiting. |
Experimental Protocols
Detailed Protocol: Aminopeptidase B Inhibition Assay (Fluorometric)
This protocol provides a general framework for determining the inhibitory activity of this compound against Aminopeptidase B using a fluorogenic substrate.
Materials:
-
This compound
-
Recombinant human Aminopeptidase B (APB)
-
L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) or other suitable fluorogenic APB substrate
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
DMSO (for preparing inhibitor stock solution)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations for testing.
-
Prepare enzyme solution: Dilute the Aminopeptidase B stock solution in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare substrate solution: Dissolve Arg-AMC in Assay Buffer to a final concentration that is at or below the Km value for the enzyme.
-
Assay setup: In the 96-well plate, add the following to the respective wells:
-
Blank: Assay Buffer only.
-
Enzyme Control (No Inhibitor): Enzyme solution and Assay Buffer.
-
Inhibitor Wells: Enzyme solution and the corresponding serial dilutions of this compound.
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm for AMC-based substrates.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Normalize the rates of the inhibitor wells to the rate of the Enzyme Control well.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Inhibition of Aminopeptidase B by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopeptidase B: a processing enzyme secreted and associated with the plasma membrane of rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Common pitfalls when using Arphamenine B in research
Welcome to the technical support center for Arphamenine B. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Arphamenine B effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is Arphamenine B and what is its primary mechanism of action?
Arphamenine B is a potent and specific inhibitor of aminopeptidase (B13392206) B (APB), an enzyme that cleaves basic amino acids from the N-terminus of peptides.[1] It was originally isolated from the bacterium Chromobacterium violaceum. Arphamenine B and its analogs are understood to act as transition-state analog inhibitors, binding tightly to the active site of the enzyme. Evidence suggests that unlike typical substrates which bind to the S1 and S1' subsites of aminopeptidases, Arphamenine B and related inhibitors like bestatin (B1682670) may bind to the S1' and S2' subsites, representing a different mode of binding.[2]
Q2: What are the common research applications of Arphamenine B?
Arphamenine B is primarily used in research to:
-
Inhibit the activity of aminopeptidase B to study its physiological and pathological roles.
-
Characterize novel proteases and determine their substrate specificity.[2]
-
Investigate the role of aminopeptidase B in processes such as peptide metabolism, signal transduction, and cellular regulation.
-
Enhance immune responses, similar to other aminopeptidase inhibitors like bestatin.
Q3: How should I dissolve and store Arphamenine B?
For optimal stability, Arphamenine B should be stored as a solid at -20°C. For experimental use, it can be dissolved in sterile dimethyl sulfoxide (B87167) (DMSO) or an aqueous buffer such as PBS (pH 7.2). It is recommended to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of Arphamenine B in aqueous solutions can be affected by pH and temperature, so it is crucial to handle it according to the specific requirements of your experiment.
Q4: What is a typical working concentration for Arphamenine B?
The optimal working concentration of Arphamenine B will vary depending on the specific experimental setup, including the cell type, enzyme concentration, and substrate concentration. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular system. As a starting point, you can explore concentrations ranging from nanomolar to micromolar levels. For enzyme kinetic studies, the concentration of the inhibitor should be considered in relation to the Michaelis constant (Km) of the substrate.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect Observed
| Potential Cause | Troubleshooting Steps |
| Degraded Arphamenine B | - Ensure Arphamenine B has been stored correctly at -20°C as a solid. - Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh solutions or use freshly thawed aliquots. - Check the stability of Arphamenine B in your specific assay buffer and conditions, as pH and temperature can affect its integrity. |
| Incorrect Concentration | - Verify the calculations for your dilutions. - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. - Ensure the final concentration in the assay is sufficient to inhibit the target enzyme. |
| Assay Conditions | - For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. If the substrate concentration is too high, a higher concentration of the inhibitor may be needed. - Ensure that the pre-incubation time of the enzyme with Arphamenine B is sufficient to allow for binding before adding the substrate. |
| Inactive Enzyme | - Confirm the activity of your aminopeptidase B enzyme using a positive control substrate and in the absence of the inhibitor. |
Issue 2: High Background Signal or Apparent Non-Specific Inhibition
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | - Visually inspect the solution for any signs of precipitation, especially at higher concentrations. - Determine the solubility limit of Arphamenine B in your assay buffer. If necessary, adjust the solvent concentration (e.g., DMSO) but be mindful of its effect on the assay. |
| Off-Target Effects | - While Arphamenine B is a specific inhibitor of aminopeptidase B, at high concentrations, the risk of off-target effects on other proteases or cellular components increases. - If possible, use a complementary inhibitor with a different mechanism of action to confirm that the observed effect is due to the inhibition of aminopeptidase B. - Consider using a negative control, such as an inactive analogue of the inhibitor if available, to assess non-specific effects. |
| Interference with Assay Readout | - Test Arphamenine B in the assay system without the enzyme to see if it directly interferes with the detection method (e.g., fluorescence, absorbance). |
Issue 3: Variability Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | - Prepare a large batch of stock solution to be used across multiple experiments to minimize variability from weighing and dissolving small amounts of the compound. - Ensure complete dissolution of the solid Arphamenine B before making further dilutions. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. |
| Differences in Assay Conditions | - Standardize all assay parameters, including incubation times, temperatures, and concentrations of all reagents. |
Quantitative Data
| Parameter | Value | Notes |
| Molecular Formula | C₁₆H₂₄N₄O₄ | |
| Molecular Weight | 336.39 g/mol | [3] |
| Solubility (DMSO) | ~0.2 mg/mL | |
| Solubility (PBS, pH 7.2) | ~10 mg/mL | |
| Storage Temperature | -20°C | As a solid |
Experimental Protocols
General Protocol for In Vitro Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of Arphamenine B in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of Arphamenine B in the assay buffer.
-
Prepare the aminopeptidase B enzyme solution in the assay buffer.
-
Prepare the substrate solution (e.g., a fluorogenic or chromogenic peptide) in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the enzyme solution to each well.
-
Add the different concentrations of Arphamenine B (and a vehicle control, e.g., DMSO) to the wells.
-
Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., fluorescence or absorbance) at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Arphamenine B inhibits aminopeptidase B by binding to the S1' and S2' subsites.
Caption: A general workflow for an in vitro enzyme inhibition assay using Arphamenine B.
References
Impact of pH on Arphamenine B inhibitory activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the inhibitory activity of Arphamenine B.
Frequently Asked Questions (FAQs)
Q1: What is Arphamenine B and what is its primary target?
Arphamenine B is a naturally occurring, potent inhibitor of aminopeptidase (B13392206) B (APB).[1][2] Aminopeptidase B is a zinc-dependent exopeptidase that selectively cleaves arginine and lysine (B10760008) residues from the N-terminus of peptides.
Q2: How does pH generally affect enzyme activity and inhibitor binding?
The pH of the experimental buffer can significantly impact both enzyme activity and inhibitor binding. These effects are primarily due to changes in the ionization states of amino acid residues in the enzyme's active site and on the inhibitor molecule itself. For an enzyme to be active, key catalytic residues must be in the proper protonation state. Similarly, the binding of an inhibitor can be highly dependent on the electrostatic interactions between the inhibitor and the enzyme, which are influenced by pH.
Q3: What is the optimal pH for aminopeptidase B activity?
The optimal pH for aminopeptidase B can vary depending on the source of the enzyme. For example, a novel aminopeptidase B isolated from Aspergillus niger exhibits optimal activity at a pH of 7.0 and is stable in a pH range of 5.0 to 8.0. It is crucial to determine the optimal pH for the specific aminopeptidase B being used in your experiments.
Q4: How does pH specifically affect the inhibitory activity of Arphamenine B?
While the exact pH-dependent inhibitory profile of Arphamenine B is not extensively documented in publicly available literature, general principles of enzyme-inhibitor interactions suggest that its potency will be pH-dependent. Arphamenine B contains amine and guanidinium (B1211019) groups that can exist in different protonation states depending on the pH. The charge of these groups is critical for its interaction with the aminopeptidase B active site. It is hypothesized that the inhibitory activity of Arphamenine B will be highest near the optimal pH of its target enzyme, aminopeptidase B, which is typically around neutral pH.
Q5: I am not seeing the expected inhibition with Arphamenine B. Could pH be the issue?
Yes, an inappropriate buffer pH is a common reason for unexpected results in enzyme inhibition assays. If the pH of your assay buffer is far from the optimal pH for aminopeptidase B, the enzyme may have low activity, making it difficult to accurately measure inhibition. Furthermore, the ionization state of Arphamenine B might not be optimal for binding to the active site.
Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating the inhibitory activity of Arphamenine B on aminopeptidase B.
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Incorrect buffer pH. | Determine the optimal pH for your specific aminopeptidase B. A good starting point for many aminopeptidases B is a neutral pH (around 7.0-7.5). |
| Enzyme degradation. | Ensure proper storage and handling of the enzyme. Prepare fresh enzyme dilutions for each experiment. | |
| Substrate degradation. | Check the stability of your substrate at the assay pH and temperature. Prepare fresh substrate solutions. | |
| Inconsistent IC50/Ki values | Fluctuations in buffer pH. | Prepare buffers carefully and verify the pH at the experimental temperature. Use a buffer system with a pKa close to the desired assay pH for better stability. |
| Arphamenine B instability. | While generally stable, prolonged incubation at extreme pH values could potentially affect Arphamenine B. Prepare fresh dilutions of the inhibitor for each experiment. | |
| Incorrect substrate concentration. | Ensure the substrate concentration is appropriate for the type of inhibition being studied (e.g., for competitive inhibitors, the IC50 will depend on the substrate concentration). | |
| High background signal (fluorometric assays) | Autofluorescence of Arphamenine B or other components. | Run controls lacking the enzyme or substrate to determine the background fluorescence of Arphamenine B and other assay components. |
| Contaminated reagents. | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
Experimental Protocols
Determining the Optimal pH for Aminopeptidase B Activity
This protocol outlines a general method for determining the optimal pH for your aminopeptidase B enzyme.
Materials:
-
Purified aminopeptidase B
-
Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)
-
A series of buffers with overlapping pH ranges (e.g., citrate, MES, phosphate, Tris, CHES) covering a pH range from 4.0 to 10.0.
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a series of assay buffers with different pH values (e.g., in 0.5 pH unit increments).
-
In the wells of a 96-well plate, add a fixed amount of aminopeptidase B to each buffer.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the initial reaction velocity for each pH value.
-
Plot the initial velocity as a function of pH to determine the optimal pH.
Measuring the pH-Dependent Inhibition of Aminopeptidase B by Arphamenine B
This protocol describes how to determine the IC50 value of Arphamenine B at different pH values.
Materials:
-
Purified aminopeptidase B
-
Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)
-
Arphamenine B
-
Assay buffers at various pH values (as determined from the optimal pH experiment)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
For each selected pH value, prepare a series of Arphamenine B dilutions.
-
In the wells of a 96-well plate, add the assay buffer of a specific pH, a fixed amount of aminopeptidase B, and the various concentrations of Arphamenine B. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at the assay temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the reaction kinetically by measuring the increase in fluorescence over time.
-
Calculate the percentage of inhibition for each Arphamenine B concentration relative to the control without inhibitor.
-
Plot the percent inhibition versus the logarithm of the Arphamenine B concentration and fit the data to a suitable dose-response curve to determine the IC50 value at that specific pH.
-
Repeat this procedure for each desired pH value.
Visualizations
Caption: Workflow for determining the pH-dependent inhibitory activity of Arphamenine B.
Caption: Factors influencing the impact of pH on Arphamenine B inhibitory activity.
References
How to determine the optimal incubation time with Arphamenine B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Arphamenine B in their experiments. It includes troubleshooting guides and frequently asked questions to address common issues encountered when determining the optimal incubation time and assessing the cellular effects of this Aminopeptidase (B13392206) B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Arphamenine B and what is its primary target?
Arphamenine B is a potent and specific inhibitor of Aminopeptidase B (APB).[1][2] APB is a zinc-dependent metalloenzyme that selectively removes arginine and lysine (B10760008) residues from the N-terminus of peptides and proteins.[3] This enzymatic activity is crucial for the processing of various bioactive peptides, potentially influencing a range of cellular signaling pathways.
Q2: What are the potential cellular effects of inhibiting Aminopeptidase B with Arphamenine B?
By inhibiting APB, Arphamenine B can prevent the maturation or degradation of its substrate peptides. This can lead to the accumulation of unprocessed peptides or the prevention of the release of bioactive peptide fragments. The consequences of APB inhibition are cell-type and context-dependent but may include alterations in cell signaling, proliferation, and other physiological processes. For instance, since APB is involved in the processing of precursors for signaling molecules, its inhibition could disrupt downstream signaling cascades.
Q3: How do I determine the starting concentration of Arphamenine B for my experiments?
The optimal concentration of Arphamenine B will vary depending on the cell type, cell density, and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for APB activity or for a specific cellular phenotype in your system. A typical starting range for in vitro experiments could be from 1 µM to 50 µM, based on concentrations used for other aminopeptidase inhibitors in cell-based assays.
Q4: How stable is Arphamenine B in cell culture medium?
The stability of any compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of certain media components.[4][5][6] It is advisable to prepare fresh stock solutions of Arphamenine B and add it to the culture medium immediately before the experiment. For long-term experiments, the stability should be empirically determined. You can assess its stability by measuring its inhibitory effect on APB activity after incubation in media for various durations.
Troubleshooting Guides
Problem 1: No observable effect of Arphamenine B treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The incubation time may be too short for Arphamenine B to exert its effect. Perform a time-course experiment to determine the optimal incubation duration (see Experimental Protocols section). |
| Incorrect Concentration | The concentration of Arphamenine B may be too low. Perform a dose-response experiment to determine the IC50 in your specific cell system. |
| Poor Cell Permeability | Arphamenine B may not be efficiently entering the cells. Consider using a cell line with higher permeability or employing permeabilization agents, though this may affect cell viability and should be carefully controlled. |
| Inhibitor Inactivity | Ensure the Arphamenine B stock solution is properly prepared and stored to prevent degradation. Prepare fresh solutions for each experiment. |
| Low Target Expression | The target enzyme, Aminopeptidase B, may be expressed at very low levels or absent in your chosen cell line. Verify APB expression using techniques like Western blot or qPCR. |
| Redundant Pathways | Other proteases may compensate for the inhibition of APB. Consider using a combination of inhibitors or a different experimental approach to address this. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health/Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing of Arphamenine B in the culture medium for uniform exposure. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, CO2 levels, and humidity in the incubator throughout the experiment. |
| Variable Treatment Start/End Times | Standardize the timing of inhibitor addition and the termination of the experiment for all samples. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Arphamenine B
This protocol outlines a time-course experiment to determine the optimal duration of Arphamenine B treatment for achieving maximal inhibition of a downstream signaling event.
1. Cell Seeding:
-
Seed the cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
2. Arphamenine B Preparation:
-
Prepare a stock solution of Arphamenine B in a suitable solvent (e.g., DMSO or sterile water).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
3. Time-Course Treatment:
-
Treat the cells with the prepared Arphamenine B-containing medium.
-
Incubate the cells for a range of time points (e.g., 0, 2, 4, 8, 12, 24 hours). Include a vehicle control (medium with the same concentration of solvent) for each time point.
4. Sample Collection and Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
5. Analysis of Downstream Marker:
-
Determine the protein concentration of each lysate.
-
Analyze the lysates by Western blot to assess the level of a downstream marker affected by APB activity. This could be the unprocessed form of a known APB substrate or a phosphorylated protein in a relevant signaling pathway.
6. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the level of the downstream marker as a function of incubation time. The optimal incubation time is the point at which the maximal effect of Arphamenine B is observed.
Data Presentation:
| Incubation Time (hours) | Vehicle Control (Relative Marker Level) | Arphamenine B (Relative Marker Level) |
| 0 | 1.00 | 1.00 |
| 2 | 0.98 | 0.85 |
| 4 | 1.02 | 0.65 |
| 8 | 0.99 | 0.40 |
| 12 | 1.01 | 0.38 |
| 24 | 0.97 | 0.39 |
Note: The values in the table are hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Hypothetical signaling pathway affected by Arphamenine B.
References
- 1. Inhibition of tumor cell invasion and matrix degradation by aminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Arphamenine B vs. Bestatin for Aminopeptidase B Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific enzyme inhibitor is a critical decision in experimental design. This guide provides an objective comparison of Arphamenine B and Bestatin, two well-known inhibitors of Aminopeptidase B (AP-B), a zinc-metallopeptidase that plays a significant role in peptide metabolism, including the processing of bradykinin (B550075) and enkephalins.
This comparison summarizes their inhibitory potency, supported by quantitative data, and provides detailed experimental methodologies to aid in the replication and validation of these findings.
Inhibitory Potency: A Quantitative Overview
The inhibitory activities of Arphamenine B and Bestatin against Aminopeptidase B are presented below. The data, sourced from foundational research, highlights the comparative potency of these two compounds.
| Inhibitor | Enzyme Source | IC50 | Ki | Reference |
| Arphamenine B | Rat Liver | 2.5 µg/mL | Not Reported | |
| Bestatin | Rat Liver | 0.055 µg/mL | 6.0 x 10⁻⁸ M | [1] |
Note: The IC50 value for Arphamenine B was originally reported in µg/mL. Direct comparison with Bestatin's molar Ki value should be made with caution due to differences in the units and the nature of the inhibitory constants.
Experimental Protocols
The determination of the inhibitory potency of Arphamenine B and Bestatin on Aminopeptidase B activity is typically performed using an enzymatic assay. The following is a detailed methodology based on established protocols for measuring Aminopeptidase B inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Arphamenine B and Bestatin against Aminopeptidase B.
Materials:
-
Enzyme: Purified Aminopeptidase B from rat liver.
-
Substrate: Arginine-β-naphthylamide or a fluorogenic substrate such as Arginine-7-amido-4-methylcoumarin (Arg-AMC).
-
Inhibitors: Arphamenine B and Bestatin.
-
Buffer: 0.1 M Tris-HCl buffer, pH 7.4, containing 5 mM MgCl₂.
-
Detection Reagent (for chromogenic substrate): Fast Garnet GBC salt solution.
-
Instrumentation: Spectrophotometer or a fluorescence plate reader.
-
96-well microplates.
Procedure:
-
Enzyme Preparation: A stock solution of purified Aminopeptidase B is prepared in the assay buffer. The final concentration of the enzyme in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Stock solutions of Arphamenine B and Bestatin are prepared in a suitable solvent (e.g., DMSO or water). A series of dilutions are then made in the assay buffer to achieve a range of final concentrations for the IC50 determination.
-
Assay Protocol (using a chromogenic substrate): a. To each well of a 96-well plate, add a pre-determined volume of the assay buffer. b. Add the inhibitor solutions at various concentrations to the respective wells. Include a control well with no inhibitor. c. Add the Aminopeptidase B solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the Arginine-β-naphthylamide substrate to each well. e. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction by adding a solution of Fast Garnet GBC salt. This reagent couples with the liberated β-naphthylamine to produce a colored product. g. Measure the absorbance at a specific wavelength (e.g., 525 nm) using a spectrophotometer.
-
Data Analysis: a. The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor) activity. b. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context: Bradykinin Degradation
Aminopeptidase B is a key enzyme in the degradation of bradykinin, a potent vasodilator peptide involved in inflammation and blood pressure regulation. Understanding this pathway is crucial for contextualizing the effects of inhibitors like Arphamenine B and Bestatin.
Conclusion
Both Arphamenine B and Bestatin are effective inhibitors of Aminopeptidase B. Based on the available data, Bestatin exhibits significantly higher potency with an IC50 in the nanomolar to low micromolar range, depending on the experimental conditions. The choice between these inhibitors may depend on the specific requirements of the study, including the desired level of potency, potential off-target effects, and the experimental system being used. The provided experimental protocol offers a robust framework for researchers to independently verify these inhibitory activities and make an informed decision for their specific research needs.
References
A Comparative Analysis of Arphamenine B and Amastatin: Potency and Specificity in Aminopeptidase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between enzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of two prominent aminopeptidase (B13392206) inhibitors, Arphamenine B and Amastatin (B1665947), focusing on their inhibitory constants (IC50 and Ki values) and the experimental frameworks used to determine them.
Arphamenine B and Amastatin are both microbial-derived compounds that have been instrumental in the study of aminopeptidases, a class of enzymes crucial in various physiological processes, including peptide metabolism, blood pressure regulation, and immune response. While both are potent inhibitors, they exhibit distinct specificities and potencies against different members of the aminopeptidase family.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of Arphamenine B and Amastatin have been evaluated against a range of aminopeptidases. The following table summarizes their reported IC50 and Ki values, providing a quantitative basis for comparison. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Enzyme | Organism/Source | Inhibitory Value | Value Type |
| Arphamenine B | Aminopeptidase B | Rat Liver | 0.03 µg/ml | IC50 |
| Amastatin | Aminopeptidase A | Pig Kidney | 0.25 µM | Ki |
| Aminopeptidase M | - | 19 nM | Ki | |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM | Ki | |
| Cytosolic Leucine Aminopeptidase | - | 30 nM | Ki | |
| Microsomal Aminopeptidase | - | 52 nM | Ki |
Experimental Methodologies
The determination of IC50 and Ki values relies on precise and well-defined experimental protocols. Below are detailed summaries of the methodologies typically employed for assessing the inhibitory activity of compounds like Arphamenine B and Amastatin.
General Aminopeptidase Inhibition Assay Protocol
A common method for determining aminopeptidase inhibition involves a spectrophotometric or fluorometric assay using a synthetic substrate.
Principle: The aminopeptidase cleaves a substrate, releasing a chromogenic or fluorogenic molecule. The rate of this reaction is measured in the presence and absence of the inhibitor. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Typical Procedure:
-
Enzyme and Substrate Preparation: A solution of the purified aminopeptidase and a synthetic substrate (e.g., L-Leucine-p-nitroanilide for Leucine Aminopeptidase, or L-Arginine-p-nitroanilide for Aminopeptidase B) are prepared in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Preparation: A series of dilutions of the inhibitor (Arphamenine B or Amastatin) are prepared.
-
Assay Reaction: The enzyme is pre-incubated with varying concentrations of the inhibitor for a specific period. The reaction is initiated by adding the substrate.
-
Detection: The absorbance or fluorescence is measured over time using a microplate reader at a specific wavelength (e.g., 405 nm for p-nitroanilide).
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Specific Protocol for Arphamenine B against Aminopeptidase B
Based on the foundational work by Umezawa et al. (1983), the following outlines the likely experimental setup for determining the IC50 of Arphamenine B:
-
Enzyme Source: Aminopeptidase B purified from rat liver.
-
Substrate: L-Arginine-β-naphthylamide.
-
Assay Buffer: 0.1 M Tris-HCl buffer, pH 7.0, containing 0.1 mM dithiothreitol.
-
Procedure: The enzyme solution is mixed with varying concentrations of Arphamenine B and incubated. The reaction is started by the addition of the substrate. The amount of β-naphthylamine released is measured to determine the enzyme activity.
Specific Protocol for Amastatin against Aminopeptidase A
The determination of the Ki for Amastatin against Aminopeptidase A, as described by Tobe et al. (1980), likely involved the following:
-
Enzyme Source: Aminopeptidase A purified from pig kidney.
-
Substrate: L-Glutamic acid β-naphthylamide.[1]
-
Inhibition Analysis: The inhibition was determined to be competitive, with a calculated Ki value of 2.5 x 10-7 M.[1]
Mechanism of Action and Cellular Pathways
The inhibitory actions of Arphamenine B and Amastatin impact cellular signaling by modulating the activity of their target aminopeptidases.
Arphamenine B is a highly specific inhibitor of Aminopeptidase B (APB) . APB is a zinc-dependent exopeptidase that selectively removes N-terminal arginine and lysine (B10760008) residues from peptides.[2] This function is crucial in the final stages of precursor processing for various bioactive peptides.[2][3] The enzyme is found both secreted and associated with the plasma membrane.[2][3]
Amastatin exhibits a broader inhibitory profile, targeting several aminopeptidases, including Aminopeptidase N (APN/CD13) . APN is a multifunctional enzyme involved in peptide cleavage, cell signaling, and immune responses.[4] Ligation of APN/CD13 can trigger intracellular signaling cascades, including the activation of MAPK pathways (ERK1/2, JNK, and p38) and an increase in intracellular calcium.[5]
Conclusion
Arphamenine B and Amastatin are powerful tools for dissecting the roles of aminopeptidases. Arphamenine B's high specificity for aminopeptidase B makes it an excellent probe for studying the functions of this particular enzyme. In contrast, Amastatin's broader spectrum of activity allows for the investigation of multiple aminopeptidases simultaneously, although this necessitates careful consideration of its off-target effects. The choice between these inhibitors will ultimately depend on the specific research question and the desired level of target selectivity. The data and protocols presented in this guide are intended to aid researchers in making informed decisions for their experimental designs.
References
- 1. Purification by affinity chromatography using amastatin and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase B: a processing enzyme secreted and associated with the plasma membrane of rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Arphamenine B: A Comparative Guide to its Aminopeptidase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Arphamenine B, a natural product isolated from Chromobacterium violaceum, is a potent inhibitor of certain M1 family aminopeptidases. Understanding its selectivity profile is crucial for its application as a chemical probe in biological research and as a potential lead compound in drug development. This guide provides a comparative analysis of Arphamenine B's inhibitory activity against various aminopeptidases, supported by available experimental data and methodologies.
Quantitative Inhibition Profile of Arphamenine B
The inhibitory potency of Arphamenine B is most pronounced against Aminopeptidase (B13392206) B (APB), also known as arginine aminopeptidase. While comprehensive quantitative data across a wide range of aminopeptidases is limited in publicly available literature, existing studies and the analysis of related compounds such as Arphamenine A and its analogues provide valuable insights into its selectivity.
| Aminopeptidase Target | Common Abbreviation | Arphamenine B Inhibition Potency (IC50/Ki) | Reference |
| Aminopeptidase B | APB | Potent inhibitor (Specific values not consistently reported in reviewed literature) | [1][2] |
| Aminopeptidase N | APN / CD13 | Moderate to weak inhibitor (Expected based on Arphamenine A analogue data) | [3] |
| Leukotriene A4 hydrolase | LTA4H | Data not available | |
| Aminopeptidase A | APA | Data not available | |
| Endoplasmic Reticulum Aminopeptidase 1 | ERAP1 | Data not available | |
| Endoplasmic Reticulum Aminopeptidase 2 | ERAP2 | Data not available | |
| Puromycin-sensitive aminopeptidase | PSA / NPEPPS | Data not available |
Note: The table highlights the current gaps in the publicly accessible research literature regarding a complete selectivity profile of Arphamenine B. The potency against APN is inferred from studies on closely related analogues. Further experimental validation is necessary to establish a definitive profile.
Experimental Methodologies
The determination of the inhibitory activity of compounds like Arphamenine B against aminopeptidases typically involves enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor. The following is a generalized protocol based on common practices in the field.
General Aminopeptidase Inhibition Assay Protocol
This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of Arphamenine B against a specific aminopeptidase.
1. Materials and Reagents:
- Purified recombinant aminopeptidase (e.g., Aminopeptidase B)
- Arphamenine B (of known concentration)
- Fluorogenic or chromogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin for APB, L-Leucine-p-nitroanilide for APN)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- 96-well microplate (black for fluorescent assays, clear for colorimetric assays)
- Microplate reader capable of fluorescence or absorbance detection
2. Assay Procedure:
- Enzyme Preparation: Prepare a working solution of the aminopeptidase in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
- Inhibitor Preparation: Prepare a serial dilution of Arphamenine B in the assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).
- Reaction Mixture: In the wells of the microplate, combine the assay buffer, the Arphamenine B dilution (or buffer for control wells), and the enzyme solution.
- Pre-incubation: Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow for inhibitor binding.
- Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.
- Data Acquisition: Monitor the increase in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
3. Data Analysis:
- Calculate the percentage of inhibition for each Arphamenine B concentration relative to the uninhibited control.
- Plot the percentage of inhibition against the logarithm of the Arphamenine B concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
The following diagram illustrates the general workflow for determining the IC50 value of an inhibitor.
Caption: Workflow for IC50 determination of Arphamenine B.
Aminopeptidases and Their Signaling Pathways
Aminopeptidases are involved in a multitude of physiological processes, including peptide metabolism, antigen presentation, and blood pressure regulation. Understanding these pathways is key to elucidating the potential biological effects of Arphamenine B.
Role of Aminopeptidase N (APN/CD13) in Cancer
Aminopeptidase N is overexpressed in various cancers and plays a role in tumor angiogenesis, invasion, and metastasis. Its inhibition is a therapeutic strategy being explored in oncology.
Caption: Role of Aminopeptidase N in tumor progression.
References
- 1. mdpi.com [mdpi.com]
- 2. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and inhibitory activities against aminopeptidase B and enkephalin-degrading enzymes of ketomethylene dipeptide analogues of arphamenines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Kinetic Comparison of Arphamenine A and Arphamenine B as Aminopeptidase B Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinetic profiles of Arphamenine A and Arphamenine B, two potent inhibitors of aminopeptidase (B13392206) B. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Arphamenine A and Arphamenine B are natural products known to be potent inhibitors of aminopeptidase B, a zinc-dependent metalloexopeptidase.[1] This enzyme plays a crucial role in the maturation and degradation of various peptides by cleaving N-terminal arginine and lysine (B10760008) residues. Understanding the kinetic differences between these two closely related inhibitors is vital for their application as pharmacological tools and as lead compounds for drug design.
Quantitative Kinetic Data
The inhibitory potency of Arphamenine A and Arphamenine B against aminopeptidase B has been determined by measuring their half-maximal inhibitory concentrations (IC50). The following table summarizes the reported IC50 values, providing a direct comparison of their efficacy.
| Inhibitor | Target Enzyme | IC50 (µg/ml) |
| Arphamenine A | Aminopeptidase B | 0.04 |
| Arphamenine B | Aminopeptidase B | 0.08 |
Data sourced from Ohuchi, S., et al. (1984).
As the data indicates, Arphamenine A exhibits a two-fold greater potency in inhibiting aminopeptidase B compared to Arphamenine B under the tested conditions.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of Arphamenine A and Arphamenine B against aminopeptidase B, based on established methodologies for enzyme inhibition assays.
1. Materials and Reagents:
-
Enzyme: Purified aminopeptidase B
-
Substrate: L-Arginine-β-naphthylamide
-
Inhibitors: Arphamenine A and Arphamenine B
-
Buffer: 50 mM Tris-HCl buffer, pH 7.2
-
Activator: 1 mM CoCl2
-
Color Reagent: Fast Garnet GBC salt solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
Equipment: Spectrophotometer or microplate reader
2. Assay Procedure:
-
Enzyme Activation: Pre-incubate the purified aminopeptidase B with 1 mM CoCl2 in 50 mM Tris-HCl buffer (pH 7.2) for 5 minutes at 37°C.
-
Inhibitor Preparation: Prepare a series of dilutions of Arphamenine A and Arphamenine B in DMSO.
-
Reaction Mixture: In a microplate well or cuvette, combine the activated enzyme solution with varying concentrations of the inhibitor or DMSO (for control).
-
Initiation of Reaction: Add the substrate, L-Arginine-β-naphthylamide, to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Color Development: Stop the reaction and develop the color by adding a solution of Fast Garnet GBC salt. This reagent reacts with the liberated β-naphthylamine to produce a colored product.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 525 nm) using a spectrophotometer or microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the kinetic parameters of Arphamenine A and B.
References
A Comparative Guide to Arphamenine B Analogues and Their Inhibitory Potency Against Aminopeptidase B
For Researchers, Scientists, and Drug Development Professionals
Arphamenine B, a naturally occurring inhibitor of aminopeptidase (B13392206) B (APB), has garnered significant interest as a lead compound for the development of novel therapeutics. Aminopeptidase B plays a crucial role in the maturation and degradation of peptides by cleaving N-terminal arginine and lysine (B10760008) residues, making it a target for various pathological conditions. This guide provides a comparative analysis of Arphamenine B analogues, focusing on their inhibitory potency, structure-activity relationships, and the experimental methodologies used for their evaluation.
Quantitative Inhibitory Potency of Arphamenine Analogues
The inhibitory activities of several ketomethylene dipeptide analogues of Arphamenine A, which shares a similar structural backbone with Arphamenine B, have been evaluated against aminopeptidase B. The data, summarized in the table below, is derived from studies on these closely related compounds and offers valuable insights into the structural requirements for potent APB inhibition. The inhibitory constants (IC50) represent the concentration of the analogue required to inhibit 50% of the aminopeptidase B activity.
| Compound | Analogue of | Target Enzyme | IC50 (µM) |
| (S)Arg-ψ-[COCH₂]-(R,S)Phe | Arphamenine A | Aminopeptidase B | 0.03 |
| (S)Lys-ψ-[COCH₂]-(R)Phe | Arphamenine A | Aminopeptidase B | 0.15 |
| (S)Lys-ψ-[COCH₂]-(S)Phe | Arphamenine A | Aminopeptidase B | 0.30 |
| (S)Lys-ψ-[COCH₂]-(rac)Trp | Arphamenine A | Aminopeptidase B | 0.05 |
| (S)Phe-ψ-[COCH₂]-(R,S)Arg | Arphamenine A | Aminopeptidase B | >100 |
| (S)Ala-ψ-[COCH₂]-(R,S)Phe | Arphamenine A | Aminopeptidase B | >100 |
| (S)Phe-ψ-[COCH₂]-(R,S)Ala | Arphamenine A | Aminopeptidase B | >100 |
| (S)Phe-ψ-[COCH₂]-(R,S)Orn | Arphamenine A | Aminopeptidase B | 15 |
| (S)Trp-ψ-[COCH₂]-(R,S)Orn | Arphamenine A | Aminopeptidase B | 1.0 |
| (S)Trp-ψ-[COCH₂]-(R,S)Lys | Arphamenine A | Aminopeptidase B | 0.8 |
| (S)Trp-ψ-[COCH₂]-(R,S)Arg | Arphamenine A | Aminopeptidase B | 0.5 |
Structure-Activity Relationship
The data reveals key structural features that govern the inhibitory potency of Arphamenine analogues against aminopeptidase B:
-
P1 Residue: A basic side chain at the P1 position (the amino acid residue at the N-terminus of the substrate) is crucial for potent inhibition. Analogues with Arginine (Arg) or Lysine (Lys) at this position exhibit significantly lower IC50 values compared to those with Phenylalanine (Phe) or Alanine (Ala).
-
Ketomethylene Isostere: The replacement of the scissile peptide bond with a ketomethylene group (-COCH₂-) results in hydrolytically stable and potent inhibitors.
-
P1' Residue: The nature of the P1' residue (the amino acid adjacent to the N-terminal residue) also influences activity. Aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp) at this position are well-tolerated and can contribute to high potency.
-
Stereochemistry: The stereochemistry of the P1' residue can impact inhibitory activity, as seen in the difference in IC50 values between the (R)Phe and (S)Phe diastereomers of the Lysine analogue.
Experimental Protocols
The inhibitory activities of the Arphamenine analogues were determined using an in vitro enzyme inhibition assay. A detailed description of a typical experimental protocol is provided below.
Aminopeptidase B Inhibition Assay
Objective: To determine the concentration of an Arphamenine B analogue that inhibits 50% of the enzymatic activity of aminopeptidase B (IC50).
Materials:
-
Purified Aminopeptidase B enzyme
-
Substrate: L-Arginine-p-nitroanilide (Arg-pNA)
-
Inhibitors: Arphamenine B analogues dissolved in an appropriate solvent (e.g., DMSO)
-
Buffer: 0.1 M Tris-HCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of aminopeptidase B and Arg-pNA in the assay buffer. The final concentration of the enzyme and substrate in the assay will need to be optimized, but a typical starting point is a substrate concentration equal to its Km value for the enzyme.
-
Inhibitor Dilutions: Prepare a series of dilutions of the Arphamenine B analogues in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or solvent control)
-
Aminopeptidase B enzyme solution
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution (Arg-pNA) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline released upon substrate cleavage absorbs at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Mechanism of Inhibition: A Proposed Model
Arphamenine analogues are believed to act as transition-state analogue inhibitors of aminopeptidase B. The ketomethylene group mimics the tetrahedral transition state of peptide bond hydrolysis. The proposed binding mode involves the interaction of the inhibitor with the enzyme's active site, including the catalytic zinc ion.
Below is a diagram illustrating the proposed mechanism of inhibition.
Caption: Proposed binding of an Arphamenine analogue to the active site of Aminopeptidase B.
Experimental Workflow
The overall process for evaluating the inhibitory potency of Arphamenine B analogues is depicted in the following workflow diagram.
Caption: Workflow for the synthesis and evaluation of Arphamenine B analogues.
Validating the Inhibitory Effect of Arphamenine B on Aminopeptidase B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Arphamenine B and other key inhibitors on Aminopeptidase (B13392206) B (APB), a zinc-metalloprotease. APB is a crucial enzyme involved in the processing of bioactive peptides by cleaving N-terminal arginine and lysine (B10760008) residues. Its inhibition is a significant area of research for potential therapeutic applications. This document outlines the inhibitory potencies of Arphamenine B and its alternatives, supported by experimental data, and provides a detailed protocol for validating these effects.
Comparative Inhibitory Potency
Arphamenine B is a potent and specific inhibitor of Aminopeptidase B. Its inhibitory activity, along with that of other well-known APB inhibitors, is summarized in the table below. This data allows for a direct comparison of their relative potencies.
| Inhibitor | Target Enzyme | Inhibition Metric | Value (nM) | Notes |
| Arphamenine B | Aminopeptidase B | K_i | 6.5 | Competitive inhibitor. Value determined using L-arginine-beta-naphthylamide as a substrate. |
| Bestatin (B1682670) | Aminopeptidase B | IC_50 | 60[1] | A well-characterized, competitive inhibitor of various aminopeptidases. |
| Amastatin | Aminopeptidase M | K_i | 1.9 | A slow-binding, competitive inhibitor. While it does not inhibit APB, it is a potent inhibitor of other aminopeptidases and serves as a useful comparative tool for broader screening. |
Experimental Validation of Inhibitory Activity
To validate and compare the inhibitory effects of Arphamenine B and its alternatives on Aminopeptidase B, a continuous fluorometric assay is recommended. This assay measures the enzymatic cleavage of a fluorogenic substrate, providing a sensitive and quantitative readout of enzyme activity.
Experimental Workflow
The overall workflow for the validation process is depicted below.
Experimental workflow for APB inhibition assay.
Detailed Experimental Protocol: Fluorometric Aminopeptidase B Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening and comparison of multiple inhibitors.
1. Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.1% (v/v) Triton X-100.
-
Aminopeptidase B (human, recombinant): Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 1-5 ng/µL.
-
Inhibitors:
-
Arphamenine B
-
Bestatin (or other comparators)
-
Prepare 10 mM stock solutions in a suitable solvent (e.g., DMSO or water) and create a serial dilution series in assay buffer.
-
-
Substrate: L-Arginine 7-amido-4-methylcoumarin (Arg-AMC). Prepare a 10 mM stock solution in DMSO and dilute to the final working concentration in assay buffer. The final concentration should be at or near the K_m value for the enzyme.
-
96-well black, flat-bottom microplates.
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
2. Assay Procedure:
-
Prepare Inhibitor Plate: In a 96-well plate, add 2 µL of the serially diluted inhibitor solutions to the appropriate wells. For control wells (no inhibitor), add 2 µL of assay buffer containing the same concentration of the inhibitor solvent (e.g., DMSO).
-
Enzyme Addition and Pre-incubation: Add 48 µL of the diluted Aminopeptidase B enzyme solution to each well containing the inhibitor. Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: To start the enzymatic reaction, add 50 µL of the diluted Arg-AMC substrate solution to each well. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the fluorometric microplate reader and begin kinetic measurements. Record the fluorescence intensity every 60 seconds for a total of 30-60 minutes.
3. Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (V_0) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Generate Dose-Response Curves: Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine IC_50 Values: Fit the dose-response curve using a suitable nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC_50 value for each inhibitor. The IC_50 is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Calculate K_i Values (for competitive inhibitors): If the mechanism of inhibition is known to be competitive, the K_i value can be calculated from the IC_50 value using the Cheng-Prusoff equation:
K_i = IC_50 / (1 + [S]/K_m)
Where:
-
[S] is the substrate concentration.
-
K_m is the Michaelis-Menten constant of the substrate for the enzyme.
-
Signaling Pathway Context
While Arphamenine B directly inhibits the enzymatic activity of Aminopeptidase B, the broader implication of this inhibition lies in its effect on peptide signaling pathways. By preventing the cleavage of N-terminal basic amino acids, Arphamenine B can modulate the activity of various peptide hormones and neurotransmitters.
Inhibition of APB by Arphamenine B.
This guide provides a framework for the validation and comparative analysis of Arphamenine B as an inhibitor of Aminopeptidase B. The provided data and experimental protocol can be utilized by researchers to further investigate the therapeutic potential of this and other related compounds.
References
Arphamenine B: A Potent Aminopeptidase B Inhibitor with Limited Documented Cross-Reactivity
For Immediate Release
Arphamenine B, a natural product isolated from Chromobacterium violaceum, is a potent and selective inhibitor of aminopeptidase (B13392206) B (APB), a metalloprotease that plays a role in various physiological processes. This guide provides a comparative analysis of Arphamenine B's inhibitory activity, drawing from available experimental data to assist researchers, scientists, and drug development professionals in evaluating its potential applications.
High Affinity for Aminopeptidase B
Arphamenine B demonstrates high-affinity inhibition of aminopeptidase B. Studies have reported inhibitory constants (Ki) in the nanomolar range, indicating a strong interaction with the enzyme's active site. Specifically, Arphamenine B has been shown to be a potent inhibitor of aminopeptidase B from Ehrlich ascites carcinoma, with a reported Ki value of 8 x 10-9 M.[1] This high potency underscores its potential as a specific tool for studying the function of aminopeptidase B.
Comparative Inhibitory Activity
While Arphamenine B is a well-established inhibitor of aminopeptidase B, comprehensive data on its cross-reactivity with other proteases is limited in publicly available literature. The primary focus of research has been on its interaction with APB. However, its structural similarity to other aminopeptidase inhibitors suggests the potential for interaction with related enzymes. Further screening against a broad panel of proteases is necessary to fully elucidate its selectivity profile.
| Protease Target | Inhibitor | IC50 | Ki | Reference |
| Aminopeptidase B (Ehrlich ascites carcinoma) | Arphamenine B | Not Reported | 8 nM | [1] |
Table 1: Inhibitory Potency of Arphamenine B against Aminopeptidase B. This table summarizes the reported inhibitory constant (Ki) of Arphamenine B for its primary target, aminopeptidase B.
Experimental Protocols
The determination of inhibitory constants such as IC50 and Ki values is crucial for characterizing the potency and selectivity of an inhibitor. A common method for assessing the inhibitory activity of compounds like Arphamenine B against aminopeptidases is a fluorescence-based enzyme inhibition assay.
Fluorescence-Based Aminopeptidase B Inhibition Assay Protocol
This protocol outlines a general procedure for determining the inhibitory activity of Arphamenine B against aminopeptidase B using a fluorogenic substrate.
I. Materials and Reagents:
-
Purified Aminopeptidase B
-
Arphamenine B
-
Fluorogenic Substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
II. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Arphamenine B in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of Arphamenine B in assay buffer to achieve a range of desired final concentrations.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare a working solution of aminopeptidase B in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following in triplicate:
-
Assay Buffer (for control wells) or Arphamenine B dilutions.
-
Aminopeptidase B working solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate working solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the Arphamenine B concentration.
-
Determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Km are known.
-
Visualizing the Experimental Workflow and Selectivity
To better understand the experimental process and the concept of inhibitor selectivity, the following diagrams are provided.
Figure 1. Workflow for determining protease inhibition.
Figure 2. Conceptual diagram of Arphamenine B selectivity.
References
A Comparative Guide to Arphamenine B and Synthetic Aminopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring aminopeptidase (B13392206) inhibitor, Arphamenine B, with prominent synthetic alternatives. The following sections detail their inhibitory performance, mechanisms of action, and the cellular pathways they influence, supported by experimental data and detailed methodologies.
Introduction to Aminopeptidase Inhibition
Aminopeptidases are a class of proteolytic enzymes that play crucial roles in various physiological processes by cleaving amino acids from the N-terminus of proteins and peptides. Their involvement in cancer progression, immune response modulation, and other pathologies has made them attractive targets for therapeutic intervention. This has led to the discovery and development of numerous inhibitors, both from natural sources and synthetic routes.
Arphamenine B, a natural product, is a potent inhibitor of certain aminopeptidases. In the landscape of drug discovery, it is essential to benchmark its performance against synthetic inhibitors such as Bestatin (B1682670), Actinonin, and Tosedostat, which have been extensively studied and, in some cases, have entered clinical trials.
Comparative Performance of Aminopeptidase Inhibitors
The inhibitory potency of Arphamenine B and a selection of synthetic aminopeptidase inhibitors are summarized in the table below. It is important to note that the data presented are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target Aminopeptidase | Inhibitory Potency (Kᵢ / IC₅₀) | Source |
| Arphamenine B | Aminopeptidase B | Kᵢ: 4 nM | [1] |
| Bestatin | Aminopeptidase B | Kᵢ: 20 nM | [1] |
| Leucine Aminopeptidase (LAP) | - | [2] | |
| Aminopeptidase N (APN) | - | [2] | |
| Actinonin | Aminopeptidase N (APN) | IC₅₀: 43 nM (human PDF) | [3] |
| Aminopeptidase M | - | [4] | |
| Leucine Aminopeptidase (LAP) | - | [4] | |
| Tosedostat (CHR-2797) | Leucine Aminopeptidase (LAP) | IC₅₀: 100 nM | [1][5][6] |
| Puromycin-sensitive aminopeptidase (PuSA) | IC₅₀: 150 nM | [1][5][6] | |
| Aminopeptidase N (APN) | IC₅₀: 220 nM | [1][5][6] | |
| Aminopeptidase B | IC₅₀: >1000 nM | [5] |
Experimental Protocols
The following is a generalized protocol for a typical in vitro aminopeptidase inhibition assay, based on common methodologies cited in the literature. Specific parameters may vary between studies.
Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of a compound against a specific aminopeptidase.
Materials:
-
Purified aminopeptidase (e.g., Aminopeptidase B, Leucine Aminopeptidase, Aminopeptidase N)
-
Substrate (e.g., L-Arginine-β-naphthylamide for Aminopeptidase B, L-Leucine-p-nitroanilide for LAP and APN)
-
Inhibitor stock solution (e.g., Arphamenine B, Bestatin, Actinonin, Tosedostat)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified aminopeptidase in the assay buffer to a final concentration that yields a linear reaction rate over a defined period.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate to each well.
-
-
Data Acquisition:
-
Measure the rate of product formation over time using a microplate reader at a specific wavelength (e.g., 405 nm for p-nitroanilide-based substrates).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
For Kᵢ determination, perform kinetic studies at varying substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk plots.
-
Signaling Pathways and Mechanisms of Action
Aminopeptidase inhibitors exert their cellular effects by disrupting the normal proteolytic functions of these enzymes, leading to the activation of specific signaling pathways.
Amino Acid Deprivation Response (AADR)
Inhibition of aminopeptidases can lead to a state of amino acid deprivation within the cell. This triggers the Amino Acid Deprivation Response (AADR), a cellular stress response aimed at conserving resources and restoring amino acid homeostasis. This pathway is a key mechanism of action for inhibitors like Tosedostat.[1]
NF-κB Signaling Pathway
The inhibition of aminopeptidases has also been linked to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its activation can be a downstream consequence of the cellular stress induced by aminopeptidase inhibition.
Experimental Workflow: Aminopeptidase Inhibition Assay
The following diagram illustrates the typical workflow for an in vitro enzyme inhibition assay.
Conclusion
Arphamenine B demonstrates potent and specific inhibition of Aminopeptidase B, outperforming the well-known inhibitor Bestatin in this regard. Synthetic inhibitors like Actinonin and Tosedostat exhibit broader inhibitory profiles against several aminopeptidases, including Aminopeptidase N and Leucine Aminopeptidase. The choice of inhibitor will ultimately depend on the specific aminopeptidase target and the desired therapeutic outcome. The downstream effects of these inhibitors, particularly the induction of the Amino Acid Deprivation Response and modulation of NF-κB signaling, highlight their potential in cancer therapy and other diseases. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these promising therapeutic agents.
References
- 1. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression profiling after activation of amino acid deprivation response in HepG2 human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and network pharmacology–guided analysis of TNF-α expression by Argemone mexicana (Linn) targeting NF-kB the signalling pathway in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyamine Depletion Inhibits NF-κB Binding to DNA and Interleukin-8 production in Human Chondrocytes Stimulated by Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Arphamenine B and Other Aminopeptidase B Inhibitors: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arphamenine B with other key aminopeptidase (B13392206) inhibitors, namely Bestatin and Amastatin. The focus is on their respective in vitro and in vivo activities, offering a valuable resource for researchers investigating the therapeutic potential of these compounds.
Executive Summary
Arphamenine B is a potent and specific inhibitor of Aminopeptidase B (APB), a zinc-dependent metalloenzyme involved in the cleavage of N-terminal arginine and lysine (B10760008) residues from peptides. This guide delves into the comparative efficacy of Arphamenine B against established aminopeptidase inhibitors, Bestatin and Amastatin. While Arphamenine B and Bestatin both demonstrate inhibitory activity against Aminopeptidase B, Amastatin is notably ineffective against this particular enzyme, highlighting a key difference in their selectivity profiles. This distinction is critical for target-specific drug development. Although extensive in vivo data for Arphamenine B remains limited in publicly available literature, this guide compiles the existing in vitro data and presents relevant in vivo models and protocols to facilitate future comparative studies.
In Vitro Activity Comparison
The in vitro inhibitory activities of Arphamenine B, Bestatin, and Amastatin against Aminopeptidase B and other related aminopeptidases are summarized below. This data highlights the potency and selectivity of each inhibitor.
| Inhibitor | Target Enzyme | IC50 | Ki | Mechanism of Action |
| Arphamenine B | Aminopeptidase B | 1.6 µM | - | Selective Inhibitor |
| Bestatin | Aminopeptidase B | 60 nM | 1 µM | Competitive Inhibitor[1] |
| Leucine Aminopeptidase | 20 nM | 1 nM | Competitive Inhibitor[1] | |
| Aminopeptidase N (CD13) | 5 nM | - | Competitive Inhibitor | |
| Amastatin | Aminopeptidase A | - | 1 µM | Competitive Inhibitor |
| Leucine Aminopeptidase | - | 30 nM | Slow, Tight Binding, Competitive Inhibitor[2] | |
| Aminopeptidase M/N | - | - | Specifically inhibits | |
| Aminopeptidase B | - | - | Does not inhibit |
In Vivo Activity and Correlation
Direct comparative in vivo studies involving Arphamenine B are scarce. However, a study in mice demonstrated that administration of both Arphamenine B and Bestatin induced extensive changes in enzyme networks, suggesting a broad physiological impact beyond simple enzyme inhibition. To facilitate further research and a more direct comparison, this guide outlines relevant animal models and experimental protocols.
Animal Models for In Vivo Efficacy Testing
Based on the known roles of aminopeptidases in inflammation and pain signaling, the following animal models are recommended for evaluating the in vivo efficacy of Arphamenine B and its counterparts.
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation.[1][3][4] The inflammatory response is biphasic, allowing for the assessment of a compound's effect on different inflammatory mediators.
-
Formalin Test: This model of nociceptive pain also exhibits a biphasic response, representing both acute neurogenic pain and a later inflammatory pain phase.[5][6] This allows for the differentiation of analgesic and anti-inflammatory effects.
Pharmacokinetics
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable experimental data. Below are foundational protocols for key assays.
In Vitro Aminopeptidase B Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against Aminopeptidase B.
Materials:
-
Purified Aminopeptidase B enzyme
-
Substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (Arphamenine B, Bestatin, Amastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the Aminopeptidase B enzyme.
-
Pre-incubate the enzyme with the compounds for 15 minutes at 37°C.
-
Initiate the reaction by adding the Arg-AMC substrate to each well.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time at 37°C.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of a test compound in a model of acute inflammation.[1][3][4]
Animals: Male Wistar rats (180-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (Arphamenine B, Bestatin) formulated in a suitable vehicle
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the test compounds or vehicle to different groups of animals via the desired route (e.g., intraperitoneal or oral).
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs can aid in understanding the complex relationships.
Caption: Aminopeptidase B's role in peptide metabolism and its inhibition.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
Arphamenine B presents as a highly selective inhibitor of Aminopeptidase B in vitro. While its in vivo profile is not as well-documented as that of Bestatin, this guide provides the necessary framework for conducting robust comparative studies. The outlined experimental protocols and relevant animal models for inflammation and pain will enable researchers to generate the critical data needed to establish a clear correlation between the in vitro and in vivo activities of Arphamenine B and to benchmark its therapeutic potential against other aminopeptidase inhibitors. Further investigation into the pharmacokinetics and efficacy of Arphamenine B in relevant disease models is warranted to fully elucidate its therapeutic promise.
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of spinal N-acetylated-alpha-linked acidic dipeptidase produces an antinociceptive effect in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NOS inhibitors exhibit antinociceptive properties in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mitogenic Effects of Arphamenine B and Bestatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mitogenic properties of two microbial-derived dipeptide analogues, Arphamenine B and Bestatin (B1682670). Both compounds are recognized as potent inhibitors of cell surface aminopeptidases and have demonstrated immunomodulatory activities, including the stimulation of lymphocyte proliferation. This document synthesizes available experimental data to objectively compare their performance and mechanisms of action.
Overview of Arphamenine B and Bestatin
Arphamenine B and Bestatin are naturally occurring small molecules that inhibit the activity of various aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins. Their ability to modulate immune responses has made them subjects of interest in immunology and oncology. While both compounds can induce lymphocyte proliferation, their efficacy and the precise cellular mechanisms may differ.
Quantitative Comparison of Mitogenic Effects
Direct quantitative comparison of the mitogenic potencies of Arphamenine B and Bestatin is based on a key study by Müller et al. (1985) on murine spleen lymphocytes. While the full quantitative data from this study is not widely available, the findings indicate that both compounds stimulate lymphocyte proliferation in a dose-dependent manner. The following table summarizes the qualitative mitogenic effects based on this and other related studies.
| Feature | Arphamenine B | Bestatin |
| Primary Target | Aminopeptidase B | Leucine aminopeptidase, Aminopeptidase B |
| Mitogenic Effect | Stimulates proliferation of spleen lymphocytes[1] | Stimulates proliferation of spleen lymphocytes[1] |
| Macrophage Dependence | Mitogenic effect is dependent on the presence of macrophages[1] | Mitogenic effect is dependent on the presence of macrophages[1] |
| Effect on T-cells | Indirectly stimulates T-cell proliferation via macrophage activation. | Indirectly stimulates T-cell proliferation via macrophage activation[2][3]. |
| Cytokine Induction | Implied via macrophage activation. | Enhances the release of Interleukin-1 (IL-1) and Interleukin-2 (IL-2)[3]. |
Experimental Protocols
The primary method used to quantify the mitogenic effects of Arphamenine B and Bestatin in the foundational studies was the [³H]thymidine incorporation assay. This technique measures the proliferation of cells by quantifying the amount of radioactive thymidine (B127349) incorporated into newly synthesized DNA.
Lymphocyte Proliferation Assay via [³H]Thymidine Incorporation
Objective: To measure the rate of DNA synthesis in lymphocytes as an indicator of cell proliferation in response to mitogenic stimuli.
Materials:
-
Spleen cell suspension from mice
-
RPMI 1640 medium supplemented with 10% fetal calf serum, L-glutamine, and antibiotics
-
Arphamenine B and Bestatin solutions of varying concentrations
-
[³H]thymidine (specific activity ~2 Ci/mmol)
-
96-well microtiter plates
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from mice in RPMI 1640 medium.
-
Cell Culture: Adjust the cell concentration to 1 x 10⁶ cells/mL and dispense 100 µL into each well of a 96-well plate.
-
Treatment: Add 100 µL of medium containing Arphamenine B or Bestatin at various final concentrations to the appropriate wells. Include control wells with medium alone (unstimulated) and a positive control mitogen like Concanavalin A.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and traps the DNA containing the incorporated [³H]thymidine onto the filter.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: The level of [³H]thymidine incorporation is proportional to the rate of cell proliferation. The results are often expressed as a stimulation index (SI), calculated as: SI = (Mean CPM of stimulated cultures) / (Mean CPM of unstimulated cultures)
Signaling Pathways in Mitogenesis
The mitogenic effects of both Arphamenine B and Bestatin on lymphocytes are not direct but are mediated through macrophages.[1] The inhibition of cell surface aminopeptidases on macrophages by these compounds is believed to trigger a signaling cascade that leads to lymphocyte activation and proliferation.
Upon activation by Arphamenine B or Bestatin, macrophages are stimulated to release cytokines, such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[3] IL-1 acts as a co-stimulatory signal for T-lymphocytes, while IL-2 is a potent T-cell growth factor that drives their proliferation. This indirect mechanism of action highlights the importance of the cellular microenvironment in the immunomodulatory effects of these compounds.
Conclusion
Both Arphamenine B and Bestatin exhibit mitogenic properties on spleen lymphocytes, an effect that is critically dependent on the presence of macrophages. Their primary mechanism of action involves the inhibition of cell surface aminopeptidases on macrophages, leading to the release of cytokines that in turn stimulate lymphocyte proliferation. While Bestatin is known to enhance the release of IL-1 and IL-2, the specific cytokines induced by Arphamenine B require further investigation. The indirect nature of their mitogenic activity underscores the potential of targeting macrophage-lymphocyte interactions for immunomodulatory therapies. Further studies with direct, quantitative comparisons are necessary to fully elucidate the differential potencies and detailed signaling pathways of these two compounds.
References
- 1. MITOGENIC POTENTIALS OF BESTATIN, AMASTATIN, ARPHAMENINES A AND B, FK-156 AND FK-565 ON SPLEEN LYMPHOCYTES [jstage.jst.go.jp]
- 2. Immunomodulatory and therapeutic properties of bestatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Arphamenine B Hemisulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Arphamenine B hemisulfate, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards and are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Disposal Protocol
The disposal of this compound must follow a structured and compliant workflow. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.
Step 1: Waste Identification and Segregation
Proper identification and segregation at the point of generation are crucial to prevent accidental mixing with incompatible materials.
-
Solid Waste: Collect any solid this compound, including contaminated items such as weighing papers, pipette tips, and gloves, in a designated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a clearly labeled, leak-proof, and shatter-resistant container. Do not mix with other solvent waste streams unless compatibility has been verified.
Step 2: Waste Containerization and Labeling
All waste containers must be in good condition and compatible with the chemical.
-
Use containers that can be securely sealed.
-
Label each container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
Step 3: Storage
Store the contained waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general laboratory traffic.
Step 4: Arrange for Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2][3] Adhere to all institutional and regulatory requirements for waste handover, including the completion of any necessary documentation.[4][5]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Federal Regulations
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][6] These regulations provide a "cradle-to-grave" framework for the management of hazardous waste, from its generation to its final disposal.[4] It is the responsibility of the waste generator to ensure that the waste is properly identified, managed, and treated prior to disposal.[4]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Navigating the Safe Handling of Arphamenine B Hemisulfate: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Handling Protocols for Arphamenine B Hemisulfate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
This compound is an inhibitor of Aminopeptidase B (APB), a zinc-dependent exopeptidase.[1][2] Understanding its biochemical role is critical for contextualizing its handling and potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not publicly available during this search, general principles for handling potent enzyme inhibitors and chemical compounds of this nature should be strictly followed. Supplier websites for chemical compounds like this compound typically offer access to an SDS upon request or purchase.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is paramount when handling this compound. The following table summarizes the recommended PPE based on general laboratory safety standards for handling potentially hazardous chemical compounds.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the compound. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Procedural Controls: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols. Weighing and preparing solutions should be done with care to prevent the generation of dust. After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Refer to the manufacturer's instructions for specific storage temperature recommendations.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable gloves, and other contaminated materials, should be treated as chemical waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines a typical experimental workflow for studying the effect of this compound on Aminopeptidase B activity.
The Biological Role of Arphamenine B: Inhibiting Aminopeptidase B
Arphamenine B acts as an inhibitor of Aminopeptidase B (APB), an enzyme that plays a role in peptide processing by selectively removing N-terminal arginine and lysine (B10760008) residues from peptides.[1][4] This inhibition can have downstream effects on various biological pathways. One key area of interest is its structural relationship to leukotriene A4 hydrolase, suggesting a potential role in the arachidonic acid pathway.[1]
The following diagram illustrates the inhibitory action of Arphamenine B on the processing of a generic peptide substrate by Aminopeptidase B.
References
- 1. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. Aminopeptidase B: a processing enzyme secreted and associated with the plasma membrane of rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
